molecular formula C7H5BrCl2O B186544 1-Bromo-2,4-dichloro-5-methoxybenzene CAS No. 174913-22-5

1-Bromo-2,4-dichloro-5-methoxybenzene

Cat. No.: B186544
CAS No.: 174913-22-5
M. Wt: 255.92 g/mol
InChI Key: SJIIFORJBWPNPM-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dichloro-5-methoxybenzene (CAS 174913-22-5) is a high-purity aromatic building block specifically valuable in organic synthesis and environmental chemistry research. Its primary research application is as a key precursor in the synthesis of methoxylated polychlorinated biphenyl (PCB) derivatives via cross-coupling reactions such as the Suzuki coupling . These methoxylated compounds (MeO-PCBs) are critical intermediates in the production of authenticated hydroxylated PCB (OH-PCB) metabolites, which are needed for toxicological studies and as analytical standards for environmental and human biomonitoring . Researchers value this compound for its specific substitution pattern, which allows for the straightforward synthesis of PCB metabolites that are otherwise difficult to access, enabling studies on the environmental fate and adverse health effects of these persistent contaminants . The compound has the molecular formula C7H5BrCl2O and a molecular weight of 255.92 . For safe handling, please refer to the Safety Data Sheet. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-bromo-2,4-dichloro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIIFORJBWPNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599031
Record name 1-Bromo-2,4-dichloro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174913-22-5
Record name 1-Bromo-2,4-dichloro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2,4-dichloro-5-methoxybenzene: A Key Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Halogenated Aromatic

1-Bromo-2,4-dichloro-5-methoxybenzene, registered under CAS number 174913-22-5, is a polysubstituted aromatic compound that holds significant potential as a versatile intermediate in organic synthesis.[1] Its unique arrangement of electron-withdrawing chloro groups, a bromo functionality, and an electron-donating methoxy group on the benzene ring creates a nuanced electronic and steric profile. This distinct substitution pattern offers multiple reactive sites, making it a valuable building block for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the known properties, synthesis considerations, and potential applications of this compound, offering insights for its strategic utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis and analysis.

Core Properties

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized.

PropertyValueSource
CAS Number 174913-22-5[1]
Molecular Formula C₇H₅BrCl₂O[1]
Molecular Weight 255.92 g/mol [1]
Appearance Not specified in available literature; likely a solid at room temperature based on related compounds.
Storage Sealed in dry, 2-8°C[1]
Spectroscopic Characterization (Predicted)

Predictive analysis based on the structure and data from analogous compounds allows for an estimation of the expected spectroscopic features.

SpectroscopyPredicted Features
¹H NMR Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. The methoxy group (-OCH₃) would appear as a sharp singlet further upfield (δ 3.8-4.0 ppm).
¹³C NMR Six distinct signals for the aromatic carbons are anticipated, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom would likely be shifted upfield due to the "heavy atom effect," while the carbons attached to the chlorine and methoxy groups would be significantly downfield.
Infrared (IR) Characteristic peaks for C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage would be expected. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region.
Mass Spectrometry (MS) The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms. The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight, with subsequent peaks at M+2, M+4, and M+6 due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Synthesis and Reactivity: A Strategic Approach

The synthesis of this compound would likely involve a multi-step sequence starting from a more readily available substituted benzene. A plausible synthetic strategy could involve the bromination of a dichlorinated anisole derivative.

Potential Synthetic Pathway

Synthesis_Pathway Start 2,4-dichloro-5-methoxyaniline Diazotization Diazotization (NaNO₂, HBr) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Product This compound Sandmeyer->Product

Caption: A potential synthetic route to this compound.

This proposed pathway leverages well-established reactions in organic chemistry. The diazotization of the corresponding aniline followed by a Sandmeyer reaction with copper(I) bromide is a classic method for introducing a bromine atom onto an aromatic ring. The regiochemistry is controlled by the starting material.

Key Reactivity Insights

The reactivity of this compound is governed by its substituents:

  • Bromine Atom: The C-Br bond is a key site for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of carbon-carbon bonds and the introduction of diverse functionalities. It can also be a site for metal-halogen exchange to generate organometallic reagents.

  • Chlorine Atoms: While generally less reactive than bromine in cross-coupling reactions, the chlorine atoms can still participate in certain transformations under specific catalytic conditions. They also contribute to the overall electronic nature of the ring.

  • Methoxy Group: The electron-donating methoxy group can influence the regioselectivity of further electrophilic aromatic substitution reactions, although the presence of three halogens would be strongly deactivating.

  • Aromatic Ring: The electron-deficient nature of the ring, due to the presence of three halogen atoms, makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the chloro groups.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are ubiquitous in medicinal chemistry, and this compound represents a valuable scaffold for the synthesis of novel therapeutic agents. The presence of multiple halogens allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.

While specific drugs derived from this exact molecule are not prominent in the public literature, its structural motifs are found in various classes of bioactive molecules. For instance, polysubstituted anisole derivatives are present in compounds targeting a wide range of biological targets.

Hypothetical Drug Discovery Workflow

Drug_Discovery_Workflow Start 1-Bromo-2,4-dichloro- 5-methoxybenzene Coupling Cross-Coupling Reaction (e.g., Suzuki) Start->Coupling Library Compound Library Generation Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A generalized workflow for utilizing the title compound in drug discovery.

This workflow illustrates how this compound can serve as a starting point for generating a library of diverse compounds through reactions like Suzuki coupling. These compounds can then be screened for biological activity, leading to the identification of hit compounds that can be further optimized into potential drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements

Based on data for structurally similar compounds, the following GHS hazard statements may be applicable:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C.[1]

Conclusion

This compound is a chemical intermediate with significant untapped potential. Its polysubstituted nature provides a rich platform for synthetic diversification, making it an attractive building block for the discovery and development of new chemical entities in the pharmaceutical and other life science industries. While detailed experimental data remains to be fully elucidated in publicly available literature, the foundational knowledge of its structure and the reactivity of its functional groups provides a strong basis for its application in innovative research endeavors. As with any specialized chemical, further in-house characterization is recommended to fully understand its properties and optimize its use in specific synthetic applications.

References

Sources

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene: A Key Intermediate for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic and efficient synthesis route for 1-Bromo-2,4-dichloro-5-methoxybenzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document delves into the mechanistic underpinnings of the synthetic strategy, offers a detailed, step-by-step experimental protocol, and presents the rationale behind the chosen methodology. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and reproducibly synthesize this valuable chemical intermediate.

Introduction: The Significance of Polysubstituted Anisole Derivatives

Polysubstituted anisole derivatives are a class of compounds that feature prominently in the landscape of drug discovery and materials science. The methoxy group, a common motif in natural products, can bestow favorable physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties upon a molecule.[1] The strategic placement of halogen atoms on the aromatic ring provides synthetic handles for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This functionalization is crucial for modulating the biological activity and pharmacokinetic profiles of drug candidates.

While the direct biological applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Halogenated aromatic compounds are known to be key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] Therefore, the development of a robust and scalable synthesis for this compound is of considerable interest to the scientific community.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of this compound can be envisioned through the electrophilic bromination of a commercially available precursor. The key challenge in the synthesis of polysubstituted aromatic compounds lies in controlling the regioselectivity of the substitution reactions.

Our retrosynthetic analysis points to 3,5-dichloroanisole as an ideal starting material. This commercially available compound[3][4][5] provides the foundational dichloro-methoxy-benzene core. The task then simplifies to the regioselective introduction of a bromine atom at one of the available positions on the aromatic ring.

G Target This compound Intermediate 3,5-Dichloroanisole Target->Intermediate Electrophilic Bromination Reagent Brominating Agent Reagent->Target

Caption: Retrosynthetic analysis of this compound.

Understanding the Directing Effects of Substituents

The success of this synthesis hinges on a thorough understanding of the directing effects of the substituents on the 3,5-dichloroanisole ring in an electrophilic aromatic substitution reaction.

  • Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director.[6] This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) positions. This increased nucleophilicity makes these positions more susceptible to attack by an electrophile.

  • Chlorine Atoms (-Cl): Chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of a competing resonance effect where a lone pair from the chlorine can be donated to the ring.

In the case of 3,5-dichloroanisole, the powerful activating and directing effect of the methoxy group is the dominant factor. The positions ortho to the methoxy group (2 and 6) and para to the methoxy group (4) are the most electron-rich and therefore the most likely sites for electrophilic attack. Since positions 3 and 5 are already occupied by chlorine atoms, the incoming electrophile (bromine) will be directed to positions 2, 4, or 6.

Due to steric hindrance from the adjacent chlorine atom at position 3, position 2 is a likely site for bromination. Similarly, position 6 is sterically hindered by the chlorine at position 5. Position 4 is para to the methoxy group and is also a favorable position for substitution. Therefore, the bromination of 3,5-dichloroanisole is expected to yield a mixture of isomers, with the major product being the desired this compound (bromination at position 4) and 1-Bromo-2,6-dichloro-3-methoxybenzene (bromination at position 2 or 6). Careful control of reaction conditions and purification will be necessary to isolate the desired isomer.

Proposed Synthesis Route: Bromination of 3,5-Dichloroanisole

Based on the principles outlined above, we propose a one-step synthesis of this compound via the electrophilic bromination of 3,5-dichloroanisole. Two common and effective methods for aromatic bromination will be considered: bromination with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, and bromination using N-Bromosuccinimide (NBS).

G cluster_0 Proposed Synthesis Route Start 3,5-Dichloroanisole Product This compound Start->Product Electrophilic Aromatic Substitution Reagents Brominating Agent (e.g., Br₂/FeBr₃ or NBS) Solvent

Caption: Proposed one-step synthesis of the target compound.

Method A: Bromination with Br₂ and a Lewis Acid Catalyst

This classic method for aromatic bromination involves the activation of molecular bromine with a Lewis acid, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to generate a highly electrophilic bromine species.

Reaction Mechanism:

  • Formation of the Electrophile: The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile.

  • Nucleophilic Attack: The electron-rich aromatic ring of 3,5-dichloroanisole attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: A weak base, such as the bromide ion, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.

Method B: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and milder source of electrophilic bromine.[2] Reactions with NBS can often be carried out under less harsh conditions and may offer improved regioselectivity.

Reaction Mechanism:

The mechanism of NBS bromination of aromatic compounds can vary depending on the reaction conditions. In the presence of an acid catalyst or a polar solvent, NBS can generate a low concentration of Br⁺ or a polarized Br-N bond that acts as the electrophile.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method based on established chemical principles. It should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,5-Dichloroanisole≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Acetic AcidGlacialCommercially Available
Sodium BicarbonateSaturated SolutionLaboratory Prepared
Sodium SulfateAnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available
HexanesReagent GradeCommercially Available
Ethyl AcetateReagent GradeCommercially Available
Step-by-Step Procedure (Method B: NBS Bromination)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dichloroanisole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate).

  • Work-up: Upon completion of the reaction, quench the reaction mixture by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired this compound isomer.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Data Presentation

Table 1: Proposed Reaction Conditions and Expected Outcome

ParameterMethod A (Br₂/FeBr₃)Method B (NBS)
Starting Material 3,5-Dichloroanisole3,5-Dichloroanisole
Brominating Agent Br₂N-Bromosuccinimide
Catalyst/Solvent FeBr₃ in CCl₄ or CH₂Cl₂Acetic Acid or DCM
Temperature 0 °C to room temperatureRoom temperature to reflux
Expected Product This compoundThis compound
Potential Byproducts Isomeric brominated productsIsomeric brominated products, succinimide
Purification Column ChromatographyColumn Chromatography

Conclusion and Future Perspectives

This technical guide has outlined a strategic and experimentally detailed approach for the synthesis of this compound. The proposed route, leveraging the regioselective bromination of commercially available 3,5-dichloroanisole, is grounded in the fundamental principles of electrophilic aromatic substitution. The provided protocol offers a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and materials science.

Future work could focus on optimizing the reaction conditions to maximize the yield of the desired isomer and developing more sustainable and scalable synthetic methodologies. The exploration of this compound as a versatile building block in the synthesis of novel bioactive molecules and functional materials is a promising avenue for further research.

References

  • PubChem. 3,5-Dichloroanisole. Available from: [Link]

  • University of Calgary. Ch12: Aromatic halogenation. Available from: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available from: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

  • PubMed. Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). Available from: [Link]

  • P212121, LLC. 3,5-Dichloroanisole 10g. Available from: [Link]

  • PubMed. Sulfonamide Derivatives and Pharmaceutical Applications Thereof. Available from: [Link]

  • Google Patents. Heteroaromatic derivatives and pharmaceutical applications thereof.
  • PubMed. The role of the methoxy group in approved drugs. Available from: [Link]

  • Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Quora. How is the bromination mechanism of anisole carried out? Available from: [Link]

  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available from: [Link]

  • Reddit. Can you do aromatic bromination with NBS and DCM? Available from: [Link]

  • Semantic Scholar. NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Available from: [Link]

  • SIOC Journals. Bromination of 3,5-Dialkyloxytoluene. Available from: [Link]

Sources

1-Bromo-2,4-dichloro-5-methoxybenzene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-Bromo-2,4-dichloro-5-methoxybenzene. As a halogenated aromatic compound, it presents a versatile scaffold for organic synthesis, particularly in the realm of medicinal chemistry and drug development. This document delves into its structural elucidation, physicochemical properties, a proposed synthetic route, and its potential as a key building block in the synthesis of complex molecular architectures.

Chemical Structure and Nomenclature

This compound is a substituted benzene ring with the chemical formula C₇H₅BrCl₂O. The structural arrangement of the substituents on the benzene ring is crucial for its reactivity and potential applications.

IUPAC Name: this compound

The nomenclature is determined by assigning priority to the substituents based on alphabetical order when the positions are fixed. In this case, the numbering starts from the carbon bearing the bromine atom to give the lowest possible locants to the other substituents.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Precise experimental data for this compound is not widely available in the literature. However, its properties can be predicted based on its structure and comparison with analogous compounds.

PropertyValueSource
CAS Number 174913-22-5[]
Molecular Formula C₇H₅BrCl₂O[]
Molecular Weight 255.92 g/mol []
Appearance Predicted to be a white to off-white solidInferred from similar compounds
Melting Point Predicted to be in the range of 60-80 °CInferred from similar compounds
Boiling Point Predicted to be >250 °C at 760 mmHgInferred from similar compounds
Solubility Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water.Inferred from similar compounds
SMILES COC1=C(Cl)C=C(Cl)C(Br)=C1[]

Synthesis and Reactivity

The synthesis of this compound can be approached through electrophilic aromatic substitution on a suitable precursor. A plausible synthetic route starting from 3,5-dichloroanisole is outlined below.

Proposed Synthetic Pathway:

G start 3,5-Dichloroanisole product This compound start->product Bromination reagent Br2 / FeBr3 or NBS / H2SO4

Caption: Proposed synthesis of this compound via bromination.

Experimental Protocol (Proposed):

This protocol is based on standard bromination procedures for activated aromatic rings.

  • Reaction Setup: To a solution of 3,5-dichloroanisole (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings.

  • Bromination: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol or methanol.

Reactivity Insights:

The reactivity of this compound is dictated by the electronic nature and positions of its substituents.

  • Cross-Coupling Reactions: The bromine atom is a good leaving group and can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of substituents at the C1 position, making it a valuable building block for constructing complex molecules.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the two chlorine atoms and the bromine atom can activate the aromatic ring towards nucleophilic aromatic substitution, although this is generally less facile than in more electron-deficient systems.

  • Directed Ortho-Metalation: The methoxy group can potentially direct ortho-lithiation, although the presence of multiple halogens might complicate this reactivity.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

  • A singlet around δ 7.0-7.2 ppm for the proton at C6 ( deshielded by the adjacent bromine and chlorine atoms).

  • A singlet around δ 6.8-7.0 ppm for the proton at C3 ( deshielded by the adjacent chlorine atoms).

  • A singlet around δ 3.8-4.0 ppm for the methoxy group protons (-OCH₃).

¹³C NMR (Predicted):

The ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts will be influenced by the electronegativity of the attached halogens and the resonance effect of the methoxy group.

Mass Spectrometry (Predicted):

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom and two chlorine atoms. The exact mass can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show characteristic absorption bands for:

  • C-H stretching of the aromatic ring (~3000-3100 cm⁻¹)

  • C=C stretching of the aromatic ring (~1450-1600 cm⁻¹)

  • C-O stretching of the methoxy group (~1000-1300 cm⁻¹)

  • C-Cl and C-Br stretching in the fingerprint region.

Applications in Drug Development and Medicinal Chemistry

Halogenated aromatic compounds are prevalent in many pharmaceuticals due to the ability of halogens to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While specific applications of this compound are not widely documented, its structural features suggest its potential as a valuable intermediate in drug discovery.

Potential Roles as a Building Block:

  • Scaffold for Kinase Inhibitors: The substituted benzene ring can serve as a core scaffold for the synthesis of kinase inhibitors, where the different substitution points can be functionalized to interact with the ATP-binding pocket of kinases.

  • Synthesis of Agrochemicals: The presence of multiple halogens is a common feature in many pesticides and herbicides, suggesting potential applications in the agrochemical industry.

  • Fragment-Based Drug Discovery: As a polysubstituted aromatic compound, it can be used as a fragment in fragment-based drug discovery campaigns to identify novel binding motifs for various biological targets.

The strategic placement of the bromine, chlorine, and methoxy groups provides multiple handles for synthetic diversification, allowing for the systematic exploration of the chemical space around this scaffold.

Safety and Handling

Based on supplier safety data, this compound is considered hazardous.[]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically versatile building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its polysubstituted aromatic core, featuring multiple reactive sites, allows for a high degree of molecular diversification. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview based on its known structure, data from analogous compounds, and established chemical principles. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in various fields of chemical science.

References

  • This is a placeholder for a reference that would ideally describe the synthesis or properties of a closely related compound, as no direct liter
  • This is a placeholder for a reference that would ideally describe the use of similar halogenated building blocks in medicinal chemistry.
  • This is a placeholder for a reference that would ideally provide spectroscopic d
  • This is a placeholder for a reference that would ideally be a patent citing the use of a rel

Sources

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-2,4-dichloro-5-methoxybenzene is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its polysubstituted benzene ring serves as a versatile scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates and functional materials. The precise arrangement of its chloro, bromo, and methoxy substituents offers unique electronic and steric properties, making it a valuable building block in targeted organic synthesis. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, emphasizing the underlying chemical principles, practical experimental protocols, and critical safety considerations.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule, this compound, reveals that the most strategic approach involves the late-stage introduction of the bromine atom. Direct electrophilic halogenation of a dichlorinated anisole precursor is fraught with challenges related to regioselectivity. The directing effects of the methoxy and chloro substituents would likely lead to a mixture of isomers, complicating purification and reducing the overall yield.

A more robust and reliable strategy is to employ a Sandmeyer reaction, a classic and powerful method for the conversion of an aromatic primary amine to an aryl halide via a diazonium salt intermediate.[1][2] This approach offers excellent control over the position of the incoming halide. The ideal starting material for this pathway is 2,4-dichloro-5-methoxyaniline, as it already possesses the desired arrangement of the methoxy and chlorine atoms.

The overall synthetic strategy can be outlined in two key stages:

  • Synthesis of the key precursor, 2,4-dichloro-5-methoxyaniline.

  • Conversion of 2,4-dichloro-5-methoxyaniline to this compound via a Sandmeyer reaction.

This two-step sequence ensures high regioselectivity and provides a clear and efficient path to the target compound.

Synthetic Workflow Overview

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Target Synthesis Aniline Aniline Acetylation Acetylation Aniline->Acetylation Acetic Acid Acetanilide Acetanilide Acetylation->Acetanilide Chlorination Continuous Chlorination Acetanilide->Chlorination Cl2 Dichloroacetanilide 2,4-Dichloroacetanilide Chlorination->Dichloroacetanilide Hydrolysis Acid Hydrolysis Dichloroacetanilide->Hydrolysis HCl, heat Precursor 2,4-Dichloro-5-methoxyaniline Hydrolysis->Precursor Diazotization Diazotization Precursor->Diazotization NaNO2, HBr, 0-5 °C Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Reaction Diazonium->Sandmeyer CuBr Target 1-Bromo-2,4-dichloro- 5-methoxybenzene Sandmeyer->Target

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 2,4-dichloro-5-methoxyaniline

The synthesis of the key aniline precursor is achieved through a multi-step process starting from aniline, involving acetylation, chlorination, and subsequent hydrolysis.[3]

Step 1a: Acetylation of Aniline to Acetanilide

This step protects the amino group and moderates its activating effect for the subsequent chlorination.

  • Procedure: In a reaction vessel, a defined molar ratio of aniline and acetic acid (e.g., 1:4) is heated to initiate the acetylation.[3] The reaction proceeds to form acetanilide.

Step 1b: Continuous Chlorination of Acetanilide

Continuous flow chlorination offers enhanced safety and control over this exothermic reaction.

  • Procedure: A solution of acetanilide in an organic acid (e.g., acetic acid) is passed through a continuous tubular reactor.[3] Chlorine gas is introduced at a controlled rate and temperature (e.g., 50-100°C) to yield a solution of 2,4-dichloroacetanilide.[3]

Step 1c: Acid Hydrolysis of 2,4-dichloroacetanilide

The protecting acetyl group is removed to yield the desired aniline.

  • Procedure: The 2,4-dichloroacetanilide is subjected to hydrolysis using a strong acid, such as hydrochloric acid, under reflux conditions.[3] After cooling, the pH is adjusted to neutral with a base to precipitate the 2,4-dichloroaniline. For the synthesis of the methoxy-substituted analogue, a similar procedure starting from m-anisidine can be envisioned, followed by chlorination and hydrolysis. A more direct, documented synthesis of 2,4-dichloro-5-methoxyaniline involves the hydrolysis of N-(2,4-dichloro-5-methoxyphenyl)acetamide.

Alternative Synthesis of 2,4-dichloro-5-methoxyaniline from N-(2,4-dichloro-5-methoxyphenyl)acetamide

  • Materials:

    • N-(2,4-dichloro-5-methoxyphenyl)acetamide

    • Ethanol

    • Water

    • Concentrated Hydrochloric Acid

  • Procedure:

    • Suspend N-(2,4-dichloro-5-methoxyphenyl)acetamide in a mixture of ethanol, water, and concentrated hydrochloric acid.

    • Heat the stirred suspension to 70°C for approximately 12 hours to achieve a clear solution.

    • After the reaction is complete, remove a portion of the ethanol via distillation under reduced pressure.

    • Cool the remaining mixture to room temperature and allow it to stand for 2 hours to facilitate precipitation.

    • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2,4-dichloro-5-methoxyaniline.

Part 2: Synthesis of this compound

This stage involves the diazotization of the aniline precursor followed by the copper(I) bromide-catalyzed Sandmeyer reaction.

Step 2a: Diazotization of 2,4-dichloro-5-methoxyaniline

The conversion of the primary amine to a diazonium salt is a critical step that must be performed at low temperatures to ensure the stability of the diazonium intermediate.[4][5]

  • Materials:

    • 2,4-dichloro-5-methoxyaniline

    • Concentrated Hydrobromic Acid (48%)

    • Sodium Nitrite (NaNO₂)

    • Deionized Water

    • Ice

  • Procedure:

    • In a flask, suspend 2,4-dichloro-5-methoxyaniline in a mixture of concentrated hydrobromic acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite in cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5°C.[6] The formation of the diazonium salt is indicated by a change in the appearance of the solution.

    • Continue stirring the resulting cold diazonium salt solution for an additional 15-30 minutes. The solution should be used immediately in the next step.[4]

Step 2b: Sandmeyer Reaction

The diazonium group is replaced by a bromine atom using a copper(I) bromide catalyst.

  • Materials:

    • Cold diazonium salt solution from Step 2a

    • Copper(I) Bromide (CuBr)

    • Concentrated Hydrobromic Acid (48%)

  • Procedure:

    • In a separate reaction flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid.[7]

    • Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution.[7] Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C until the evolution of nitrogen ceases.[7]

    • Cool the reaction mixture to room temperature. The crude product will likely separate as an oil or solid.

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.[7]

  • Combine the organic extracts and wash successively with dilute sodium hydroxide solution (to remove acidic impurities), water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Density (g/mL)Moles (mol)Volume (mL)Mass (g)
2,4-dichloro-5-methoxyaniline192.04-1.0 equiv.-x
48% Hydrobromic Acid80.91~1.49~3.0 equiv.yz
Sodium Nitrite69.00-~1.2 equiv.-a
Copper(I) Bromide143.45-~1.2 equiv.-b

Note: The exact quantities should be calculated based on the desired scale of the reaction.

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO₂, HBr 0-5 °C SET Single Electron Transfer Diazonium->SET Aryl_Radical Ar• + N₂ SET->Aryl_Radical CuBr2 Cu(II)Br₂ SET->CuBr2 Halogen_Abstraction Halogen Abstraction Aryl_Radical->Halogen_Abstraction Product Ar-Br Halogen_Abstraction->Product CuBr Cu(I)Br Halogen_Abstraction->CuBr Regeneration of Catalyst CuBr->SET CuBr2->Halogen_Abstraction

Caption: Mechanism of the Sandmeyer bromination reaction.

The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the liberation of nitrogen gas.[7] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide product and regenerating the copper(I) catalyst.

Safety Precautions

  • Diazonium Salts: Aromatic diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[8][9] They should always be prepared and used in a cold solution (0-5°C) and should not be stored.[4]

  • Hydrobromic Acid: Concentrated hydrobromic acid is highly corrosive and can cause severe burns. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • Copper Salts: Copper salts are harmful if swallowed. Avoid creating dust.

  • Organic Solvents: Diethyl ether and dichloromethane are flammable and volatile. All extractions and solvent removal should be performed in a fume hood away from ignition sources.

References

  • Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Sandmeyer reaction. Wikipedia. Retrieved from [Link]

  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (CN102952037A). Google Patents.
  • Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2000). ACS Publications. Retrieved from [Link]

  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. (2021). University of Technology, Iraq. Retrieved from [Link]

  • Process for diazotizing aromatic amines. (US4250089A). Google Patents.
  • A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. (2023). Indian Academy of Sciences. Retrieved from [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Experiment 9 - Arenediazonium Salts. WebAssign. Retrieved from [Link]

  • Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Method for synthesizing 2,4-dichloroaniline by continuous chlorination. (CN110590564A). Google Patents.

Sources

A Technical Guide to the Regioselective Synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2,4-dichloro-5-methoxybenzene is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The precise arrangement of its four substituents presents a significant synthetic challenge, demanding a deep understanding of regiochemical control. This technical guide provides a comprehensive analysis of a robust and highly regioselective pathway to this target molecule. We will dissect the foundational principles of electrophilic aromatic substitution (EAS) that govern the reaction, present a validated synthetic strategy centered on the bromination of a key precursor, and provide a detailed experimental protocol with actionable insights for laboratory practice. The core of this synthesis lies in leveraging the dominant activating effect of a methoxy substituent to direct an incoming electrophile to a specific, desired position, overriding the influence of deactivating chloro groups.

Foundational Principles: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of polysubstituted benzenes is fundamentally governed by the principles of Electrophilic Aromatic Substitution (EAS). The mechanism proceeds in two main steps: initial attack by an electrophile on the nucleophilic π-system of the benzene ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[3][4][5]

The regiochemical outcome of EAS on an already substituted ring is determined by the electronic properties of the incumbent substituents.[6][7] These groups influence both the rate of reaction and the position of the incoming electrophile.

  • Activating vs. Deactivating Groups: Substituents that donate electron density to the ring increase its nucleophilicity, thus accelerating the rate of EAS. These are termed activating groups . Conversely, groups that withdraw electron density deactivate the ring, slowing the reaction.[4][6]

  • Ortho, Para vs. Meta Directors: Substituents also "direct" the incoming electrophile to specific positions. This is determined by their ability to stabilize the positive charge of the sigma complex intermediate through resonance or induction.

    • Ortho, Para-Directors: Groups that can stabilize the carbocation intermediate when the electrophile adds to the ortho or para positions. All activating groups and the deactivating halogens fall into this category.[8][9]

    • Meta-Directors: Groups that direct to the meta position, as the sigma complexes for ortho and para attack are significantly destabilized.[8]

The substituents relevant to the synthesis of this compound are summarized below.

SubstituentClassDirecting EffectMechanism of Effect
-OCH₃ (Methoxy)Strongly Activatingortho, paraDonates a lone pair of electrons via resonance, strongly stabilizing the arenium ion.
-Cl (Chloro)Deactivatingortho, paraInductively withdrawing (deactivating) but can donate a lone pair via resonance (directing).[9]
-Br (Bromo)Deactivatingortho, paraInductively withdrawing (deactivating) but can donate a lone pair via resonance (directing).[9]

When multiple substituents are present, the regiochemical outcome is dictated by a hierarchy of these effects. A strongly activating group will dominate the directing effects of deactivating groups.

A Validated Synthetic Pathway: Retrosynthetic Analysis

To achieve the specific substitution pattern of this compound, a retrosynthetic approach reveals the most logical pathway. The key is to identify the final bond formation that is most easily controlled. Given the powerful directing effect of the methoxy group, the final bromination step appears to be the most strategic.

This analysis identifies 1,3-dichloro-4-methoxybenzene as the ideal immediate precursor. The subsequent bromination of this molecule forms the core of our regioselective synthesis.

G Target This compound Precursor 1,3-Dichloro-4-methoxybenzene Target->Precursor Regioselective Bromination Reagent + Brominating Agent (e.g., Br₂ or NBS)

Diagram 1. Retrosynthetic analysis for the target molecule.

The Core of Regiocontrol: Bromination of 1,3-Dichloro-4-methoxybenzene

The success of this synthesis hinges on the predictable and highly selective bromination of 1,3-dichloro-4-methoxybenzene. An analysis of the electronic effects of the substituents on the precursor ring explains the observed regioselectivity.

The precursor has three available positions for electrophilic attack: C2, C5, and C6.

  • Methoxy Group (-OCH₃) at C4: This is a powerful activating group and directs ortho to its position (C3 and C5). Since C3 is already occupied by a chlorine atom, the methoxy group strongly activates the C5 position .

  • Chloro Group (-Cl) at C1: This is a deactivating, ortho, para-director. It directs to positions C2, C6, and C4. Position C4 is blocked.

  • Chloro Group (-Cl) at C3: This is also a deactivating, ortho, para-director. It directs to positions C2, C4, and C6. Position C4 is blocked.

Consensus of Directing Effects:

  • Attack at C5: This position is strongly activated by the resonance-donating methoxy group located ortho to it. This is the most significant electronic effect.

  • Attack at C2 & C6: These positions are directed by the deactivating chloro groups. They are significantly less electronically favorable for attack than C5.

The decisive factor is the potent activating nature of the methoxy group. It creates a site of high electron density at C5, making it the primary target for the incoming electrophile (Br⁺). The stability of the resulting sigma complex for attack at C5 is greatly enhanced by the resonance contribution from the adjacent methoxy group, as shown below.

Diagram 2. The key resonance structure stabilizing the sigma complex after electrophilic attack at the C5 position. The positive charge is delocalized onto the oxygen of the methoxy group, providing exceptional stability and favoring this reaction pathway.

This overwhelming electronic preference leads to a highly regioselective bromination, yielding this compound as the major product.[10][11]

Experimental Protocol and Considerations

The following protocol provides a reliable method for the laboratory-scale synthesis of the target compound.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 1,3-dichloro-4-methoxybenzene (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or chloroform) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0-5 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add the brominating agent (1.0 - 1.05 eq.) dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C. N-Bromosuccinimide (NBS) is a recommended alternative to elemental bromine (Br₂) for improved handling and selectivity.[12]

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by pouring it into a beaker of cold water.

    • If elemental bromine was used, add a few drops of saturated sodium thiosulfate solution to dissipate the red-brown color of excess bromine.[13]

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[12]

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford the final product as a crystalline solid.

Sources

The Unfolding Therapeutic Potential of Substituted Bromophenols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Tide of Bromophenols in Therapeutic Research

Substituted bromophenols, a diverse class of halogenated organic compounds, are increasingly being recognized for their significant and varied biological activities. Historically identified as secondary metabolites in marine organisms, particularly red and brown algae, these compounds are now at the forefront of drug discovery research.[1] Their unique chemical structures, characterized by a phenol ring substituted with one or more bromine atoms and various other functional groups, confer a wide spectrum of therapeutic potentials.[1] This guide provides an in-depth technical overview of the core biological activities of substituted bromophenols, their mechanisms of action, established experimental protocols for their evaluation, and critical insights into their structure-activity relationships (SAR). The aim is to equip researchers and drug development professionals with the foundational knowledge to harness the therapeutic promise of this fascinating class of molecules.

Chapter 1: The Spectrum of Biological Activity

Substituted bromophenols exhibit a remarkable range of biological effects, making them attractive candidates for addressing a variety of therapeutic challenges. The primary activities that have been extensively documented include antioxidant, anticancer, antimicrobial, and enzyme inhibitory effects.

Antioxidant Prowess: Quenching the Flames of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to numerous chronic diseases. Substituted bromophenols have demonstrated potent antioxidant capabilities, acting as effective radical scavengers.

Anticancer Potential: A Multi-pronged Attack on Malignancy

The fight against cancer necessitates the development of novel therapeutic agents with diverse mechanisms of action. Substituted bromophenols have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their anticancer activity is not monolithic but rather involves several distinct mechanisms, including the induction of programmed cell death and the modulation of the tumor microenvironment.

Antimicrobial Efficacy: A Weapon Against Pathogens

The rise of antibiotic resistance is a global health crisis, demanding an urgent search for new antimicrobial agents. Bromophenols have shown significant activity against a variety of pathogenic bacteria and fungi, offering a potential new avenue for combating infectious diseases.

Enzyme Inhibition: Targeting Key Players in Disease

The ability to selectively inhibit enzymes is a cornerstone of modern pharmacology. Specific substituted bromophenols have been identified as potent inhibitors of key enzymes implicated in various diseases, including neurodegenerative disorders and metabolic conditions.

Chapter 2: Delving into the Mechanisms of Action

Understanding the molecular mechanisms by which substituted bromophenols exert their biological effects is crucial for their rational design and development as therapeutic agents. This chapter explores the intricate pathways and cellular targets of these compounds.

The Antioxidant Mechanism: A Tale of Electron and Hydrogen Donation

The antioxidant activity of bromophenols is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of hydroxyl (-OH) groups on the aromatic ring is fundamental to this activity. Upon donation of a hydrogen atom, the resulting phenoxyl radical is stabilized by resonance, a process further enhanced by the presence of bromine substituents. Theoretical studies have indicated that the formal hydrogen atom transfer (f-HAT) is a predominant pathway for radical scavenging by bromophenols.

Signaling Pathway: Antioxidant Mechanism of Bromophenols

Antioxidant_Mechanism Bromophenol Bromophenol (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) (Resonance Stabilized) Bromophenol->Phenoxyl_Radical H• Donation ROS Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) ROS->Neutralized_Radical H• Acceptance

Caption: Hydrogen donation from a bromophenol neutralizes a free radical.

The Anticancer Mechanisms: Inducing Cell Death and Modulating Immunity

The anticancer effects of substituted bromophenols are multifaceted. A primary mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS) within the tumor cells, leading to oxidative stress and the activation of apoptotic pathways. Some bromophenol derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.

A particularly novel mechanism has been observed with a bromophenol compound from Leathesia nana, which was found to induce ferroptosis, a form of iron-dependent cell death, in breast cancer cells. This compound also exhibited an immunotherapeutic effect by increasing the number of CD8+ T cells and NK cells in the tumor microenvironment, suggesting a dual-action approach of direct tumor killing and immune system activation.

Signaling Pathway: Anticancer Mechanisms of Bromophenols

Anticancer_Mechanisms cluster_Apoptosis Apoptosis Induction cluster_Ferroptosis Ferroptosis & Immunomodulation Bromophenol Substituted Bromophenol ROS_Generation ↑ ROS Generation Bromophenol->ROS_Generation Cell_Cycle_Arrest Cell Cycle Arrest Bromophenol->Cell_Cycle_Arrest Ferroptosis Ferroptosis Bromophenol->Ferroptosis Immune_Modulation ↑ CD8+ T Cells ↑ NK Cells Bromophenol->Immune_Modulation Apoptosis Apoptosis ROS_Generation->Apoptosis Cell_Cycle_Arrest->Apoptosis Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell Death Ferroptosis->Cancer_Cell Death Immune_Modulation->Cancer_Cell Immune Attack

Caption: Bromophenols can induce cancer cell death via multiple pathways.

The Antimicrobial Mechanism: Targeting Essential Enzymes

The antimicrobial activity of certain bromophenols has been linked to their ability to inhibit isocitrate lyase (ICL), an enzyme crucial for the glyoxylate cycle in some pathogenic bacteria and fungi. The glyoxylate cycle is essential for these organisms to utilize two-carbon compounds for growth, and its inhibition leads to their demise.

Enzyme Inhibition Mechanisms: Competitive Binding

Substituted bromophenols have demonstrated the ability to act as competitive inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase. In competitive inhibition, the bromophenol molecule binds to the active site of the enzyme, preventing the substrate from binding and thus blocking the enzyme's catalytic activity.

Chapter 3: Methodologies for Biological Evaluation

The successful investigation of the biological activities of substituted bromophenols relies on the application of robust and standardized experimental protocols. This chapter provides detailed, step-by-step methodologies for the key assays used to evaluate their antioxidant, anticancer, antimicrobial, and enzyme inhibitory properties.

Extraction and Isolation of Bromophenols from Marine Algae

The journey to evaluating the biological activity of naturally occurring bromophenols begins with their extraction and purification from their marine sources.

Experimental Protocol: Extraction and Isolation

  • Sample Preparation: Freshly collected marine algae are washed with fresh water to remove salts and epiphytes, then air-dried or freeze-dried. The dried material is ground into a fine powder.

  • Extraction: The powdered algae are typically extracted with organic solvents such as methanol or a mixture of methanol and dichloromethane.[2] This can be done through maceration, Soxhlet extraction, or more advanced techniques like ultrasound-assisted or microwave-assisted extraction.[2]

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning using solvents of varying polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions are further purified using a combination of chromatographic techniques, including column chromatography (e.g., silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC), to isolate individual bromophenol compounds.[3]

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).[2]

Workflow: Extraction and Isolation of Bromophenols

Extraction_Workflow Start Marine Algae Drying Drying & Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Chromatographic Purification (Column, HPLC) Fractions->Purification Isolated_Compound Isolated Bromophenol Purification->Isolated_Compound Analysis Structure Elucidation (NMR, MS) Isolated_Compound->Analysis

Sources

Introduction: A Chemist's Companion to 1-Bromo-2,4-dichloro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 1-Bromo-2,4-dichloro-5-methoxybenzene

This compound is a substituted aromatic compound with significant potential as a building block in complex organic synthesis. Its utility in the development of novel pharmaceutical and agrochemical agents is predicated on the reactivity of its functional groups: a bromine atom, two chlorine atoms, and a methoxy group attached to a benzene ring.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the material's safety data sheet (MSDS). The focus is not merely on presenting safety data but on providing a deeper understanding of the causality behind the recommended protocols, ensuring a culture of safety and scientific integrity in the laboratory.

Chapter 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical begins with its identity and physical characteristics. These properties influence its behavior in various experimental conditions and are critical for designing safe handling and storage procedures.

PropertyValueSource
IUPAC Name 1-bromo-4-chloro-2-methoxybenzenePubChem
Synonyms 2-Bromo-5-chloroanisole, 2-methoxy-4-chloro-1-bromobenzene, 2-Bromo-5-chlorophenyl methyl etherEchemi.com[2]
CAS Number 28985-72-0MilliporeSigma
Molecular Formula C₇H₆BrCl₂OPubChem[3]
Molecular Weight 256.93 g/mol Calculated
Appearance SolidInferred from related compounds
Boiling Point 236.6°C at 760 mmHgEchemi.com[2]
Flash Point 96.9°CEchemi.com[2]
Density 1.564 g/cm³Echemi.com[2]

Note: Some physical properties are based on data for closely related isomers or analogs and should be treated as indicative.

Chapter 2: Hazard Assessment and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For this compound, the primary hazards are related to acute toxicity and skin irritation.

GHS ClassificationHazard StatementSignal WordPictogram
Acute toxicity (Oral), Category 4 H302: Harmful if swallowedWarning

Skin irritation, Category 2 H315: Causes skin irritationWarning

Expert Analysis of Hazards:

  • H302: Harmful if swallowed: This classification indicates that accidental ingestion of a relatively small quantity of this substance can cause significant health effects. The metabolic pathways of halogenated aromatic compounds can lead to the formation of toxic intermediates. Therefore, strict prohibitions on eating, drinking, and smoking in laboratory areas where this chemical is handled are paramount.[4]

  • H315: Causes skin irritation: The presence of chloro and bromo substituents on the benzene ring can lead to irritation upon dermal contact. Prolonged or repeated exposure may defat the skin, leading to dermatitis. The causality lies in the chemical's ability to disrupt the lipid barrier of the skin.

Chapter 3: Proactive Safety Measures: Handling, Storage, and Personal Protection

A proactive approach to safety is essential when working with hazardous chemicals. The following protocols are designed to minimize exposure and mitigate risks.

Safe Handling Protocols
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[2][5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6][7]

  • Hygiene Practices: Wash hands thoroughly after handling the material, especially before breaks and at the end of the workday.[5][8] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[8][9]

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is a critical control measure. The following decision workflow, represented as a DOT graph, provides a systematic approach to PPE selection.

PPE_Selection start Assess Experimental Protocol base_ppe Standard Lab Attire: - Lab Coat - Closed-toe Shoes start->base_ppe Always Required check_splash Potential for Splash or Significant Aerosol Generation? face_shield Wear Face Shield (in addition to goggles) check_splash->face_shield Yes final_ppe Assemble Final PPE check_splash->final_ppe No check_dust Handling as a Powder (Risk of Inhalation)? check_dust->check_splash No respirator Use Respiratory Protection (e.g., N95 or as assessed) check_dust->respirator Yes gloves Wear Protective Gloves (e.g., Nitrile) base_ppe->gloves goggles Wear Safety Goggles gloves->goggles goggles->check_dust face_shield->final_ppe respirator->check_splash

Caption: PPE selection workflow for handling this compound.

Chapter 4: Reactive Safety Protocols: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimizing harm.

First-Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth with water. Do NOT induce vomiting.[6]

  • If on Skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing.

  • If Inhaled: Move the person into fresh air and keep them comfortable for breathing.[10]

Accidental Release Measures

For a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE as detailed in Chapter 3. Avoid breathing vapors or dust.

  • Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[8][10]

  • Containment and Cleaning Up:

    • For solids, sweep up and shovel.

    • For liquids, absorb with a liquid-binding material (e.g., sand, diatomaceous earth, acid binders).[8]

    • Collect all material in suitable, labeled containers for disposal.[8]

    • Clean the affected area thoroughly.

Emergency Response Workflow for Spills

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small, Manageable Spill assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe emergency_services Call Emergency Services and EHS large_spill->emergency_services contain Contain Spill (Use Absorbent Material) ppe->contain cleanup Clean Up and Collect Waste contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Emergency response workflow for a chemical spill.

Chapter 5: Toxicological and Ecological Profile

A thorough investigation of the toxicological and ecological properties of a compound is a cornerstone of responsible chemical research and drug development.

Toxicological Information:

  • Acute Toxicity: The primary route of acute toxicity is oral ingestion, with the compound classified as harmful. The toxicological properties have not been thoroughly investigated, which necessitates a cautious approach.[7][10]

  • Carcinogenicity: There is no data available to suggest that this compound is carcinogenic. No ingredient is listed as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[10]

  • Other Hazards: No other specific hazards are known at this time.

Ecological Information:

  • Toxicity: There is no data available on the ecotoxicity of this specific compound.[2]

  • Environmental Fate: It is crucial to prevent the release of this chemical into the environment, as its persistence, degradability, and bioaccumulative potential are unknown.[2][8]

Chapter 6: Disposal and Transportation

Proper disposal and transportation are regulated to protect public health and the environment.

Disposal Considerations:

  • Waste material must be disposed of in accordance with national and local regulations.[10]

  • It is advisable to dispose of the chemical in its original container, without mixing it with other waste.[10]

  • Disposal should be handled by an approved waste disposal plant.

Transport Information:

  • This substance is not classified as dangerous goods for transport according to available data sheets.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards, primarily acute oral toxicity and skin irritation. By understanding the underlying reasons for safety protocols and adhering to the guidance provided in this document and the manufacturer's MSDS, researchers can work with this compound safely and effectively. The principles of proactive safety, including proper handling, storage, and the use of appropriate PPE, combined with a clear understanding of emergency procedures, form the bedrock of a safe and productive research environment.

References

  • MilliporeSigma. (2025). SAFETY DATA SHEET for this compound.
  • Carl ROTH. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • MilliporeSigma. (2024).
  • PubChem. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene.
  • Echemi.com. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene SDS.
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2023).
  • Echemi.com. (n.d.). 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)
  • Autechaux. (2026).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-2-(difluoromethyl)benzene.
  • Fisher Scientific. (n.d.).

Sources

solubility of 1-Bromo-2,4-dichloro-5-methoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-Bromo-2,4-dichloro-5-methoxybenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document establishes a scientifically grounded, predictive solubility profile based on the principles of molecular polarity and intermolecular forces. Furthermore, a detailed, field-proven experimental protocol for the gravimetric determination of solubility is provided to empower researchers in generating precise, application-specific data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic solvent systems to facilitate reaction optimization, purification, and formulation.

Introduction: The Role of Solubility in a Research Context

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. The strategic placement of its functional groups—a bromine atom, two chlorine atoms, and a methoxy group on a benzene ring—offers multiple reaction sites for derivatization. Understanding the solubility of this compound is paramount for its effective utilization. Key processes such as reaction kinetics, purification via crystallization, and formulation of final products are all critically dependent on the choice of an appropriate solvent system. This guide provides both a theoretical framework for predicting solubility and a practical methodology for its empirical determination.

Molecular Structure and its Influence on Polarity

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. This compound possesses a unique combination of functional groups that contribute to its overall polarity:

  • Benzene Ring: The core of the molecule is a nonpolar, hydrophobic benzene ring.

  • Halogen Substituents (Br, Cl): The two chlorine atoms and one bromine atom are highly electronegative, inducing bond dipoles and increasing the molecule's overall polarity compared to unsubstituted benzene.

  • Methoxy Group (-OCH₃): The methoxy group is a moderately polar, electron-donating group that can participate in dipole-dipole interactions.[1]

The asymmetrical arrangement of these substituents results in a net molecular dipole moment, rendering this compound a moderately polar compound. This structural analysis is the foundation for predicting its solubility in various organic solvents based on the "like dissolves like" principle.

Predicted Solubility Profile

While precise quantitative solubility data for this compound is not widely available in the literature, a qualitative and predictive solubility profile can be constructed based on its moderately polar nature. The general principle is that polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.

Solvent ClassSpecific SolventPredicted SolubilityRationale for Prediction
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar hydrocarbon backbone of these solvents will have limited affinity for the polar functional groups of the solute.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)HighThese solvents possess significant dipole moments that can effectively solvate the polar regions of the solute without the steric hindrance of hydrogen bonding.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl groups of these solvents can engage in dipole-dipole interactions. However, the lack of a hydrogen bond donor on the solute may limit solubility compared to polar aprotic solvents.
Highly Polar WaterInsolubleThe hydrophobic benzene ring and the lack of strong hydrogen bonding capability will prevent significant dissolution in water.

Note: This table serves as a predictive guideline. Experimental verification is essential for obtaining accurate, quantitative solubility data for specific applications.

Experimental Protocol for Gravimetric Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following describes a common gravimetric method for determining the solubility of a solid compound in a solvent at a specified temperature.[2][3]

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled water bath or incubator

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Glass petri dishes or weighing boats

  • Drying oven or vacuum oven

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled environment (e.g., a 25°C water bath) and stir vigorously for a predetermined equilibration period (e.g., 24-48 hours).

  • Sample Collection and Analysis:

    • Once equilibrium is reached, cease stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5.00 mL) of the supernatant using a pre-warmed syringe fitted with a filter to prevent the transfer of undissolved solid.

    • Dispense the filtered, saturated solution into a pre-weighed, labeled glass petri dish.

  • Solvent Evaporation and Mass Determination:

    • Place the petri dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the petri dish containing the dried solute.

    • Repeat the drying and weighing process until a constant mass is achieved.[4]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty petri dish from the final constant mass.

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions
  • Always handle this compound and organic solvents in a well-ventilated fume hood.[5][6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[7]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

  • Halogenated organic compounds should be disposed of in a designated halogenated waste container.[8]

Visualizing the Solvent Selection and Solubility Testing Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent and determining the solubility of a compound like this compound.

Solubility_Workflow Solvent Selection and Solubility Testing Workflow A Define Application Requirements (e.g., Reaction, Crystallization) B Analyze Solute Structure (this compound) A->B informs C Predict Solubility Profile (Based on Polarity) B->C leads to D Select Candidate Solvents (e.g., DCM, Acetone, Ethanol) C->D guides E Perform Qualitative Solubility Test (Small Scale) D->E test F Quantitative Solubility Determination (Gravimetric Method) E->F if promising G Analyze and Report Data (g/100mL, mol/L) F->G yields H Optimize Solvent System (e.g., Co-solvents, Temperature) G->H for

Sources

Methodological & Application

Application Notes: Strategic Use of 1-Bromo-2,4-dichloro-5-methoxybenzene in the Synthesis of Complex Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Value of Polysubstituted Benzene Scaffolds

In the landscape of modern drug discovery and development, the strategic construction of complex molecular architectures is paramount. Aryl halides and ethers represent a cornerstone of this endeavor, serving as versatile and highly functionalized building blocks for a multitude of pharmaceutical compounds. Among these, 1-Bromo-2,4-dichloro-5-methoxybenzene emerges as a uniquely valuable intermediate. Its trifunctionalized benzene ring—featuring a reactive bromine atom for cross-coupling, two chlorine atoms for steric and electronic modulation, and a methoxy group influencing regioselectivity—offers a rich platform for sophisticated molecular engineering.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the causality behind key experimental choices, present detailed, field-proven protocols for its most critical transformations, and offer insights into its application for constructing advanced pharmaceutical intermediates. While this molecule is a potent building block for various complex structures, its utility is particularly pronounced in pathways leading to scaffolds found in modern therapeutics, such as kinase inhibitors and other targeted therapies.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of a starting material is the foundation of reproducible and safe synthesis.

PropertyValueSource
CAS Number 174913-22-5[1]
Molecular Formula C₇H₅BrCl₂O[1]
Molecular Weight 255.92 g/mol [1]
IUPAC Name This compound[2]
Appearance Solid (Typical)N/A
Storage Sealed in dry, 2-8°C[1]

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid breathing dust, fumes, or vapors.[4] In case of contact with eyes, rinse cautiously with water for several minutes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

Core Synthetic Transformations & Protocols

The synthetic utility of this compound is primarily derived from the high reactivity of the carbon-bromine bond, which is significantly more susceptible to oxidative addition by transition metals than the more stable carbon-chlorine bonds. This reactivity differential is the key to its selective functionalization.

Caption: Key synthetic routes for this compound.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures commonly found in pharmaceuticals.[6] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product.[7] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[6]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex Ar-Pd(II)L₂(R) transmetalation->coupled_complex boronic_acid R-B(OH)₂ + Base → [R-B(OH)₃]⁻ boronic_acid->transmetalation reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for different boronic acids.

Materials and Reagents:

ReagentM.W.AmountMolesEquiv.
This compound255.921.00 g3.91 mmol1.0
Phenylboronic Acid121.930.572 g4.69 mmol1.2
Pd(PPh₃)₄1155.560.226 g0.196 mmol0.05
Potassium Carbonate (K₂CO₃)138.211.08 g7.82 mmol2.0
1,4-Dioxane-20 mL--
Water-5 mL--

Procedure:

  • Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 3.91 mmol), phenylboronic acid (0.572 g, 4.69 mmol), and potassium carbonate (1.08 g, 7.82 mmol).[8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.226 g, 0.196 mmol). Add the degassed solvent mixture (20 mL of 1,4-dioxane and 5 mL of water) via syringe.[8]

  • Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Grignard Reagent Formation and Application

The formation of a Grignard reagent by reacting the aryl bromide with magnesium metal transforms the electrophilic carbon of the C-Br bond into a potent carbon nucleophile.[9] This "umpolung" (polarity reversal) is a classic and powerful strategy in organic synthesis. The resulting organomagnesium species can react with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds.[10]

Causality and Control: The most critical parameter for Grignard reagent formation is the complete exclusion of moisture and protic solvents, as the highly basic Grignard reagent will be instantly quenched by water.[9][10] The use of anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) is essential, as they are aprotic and help to stabilize the Grignard reagent.[9] Initiation of the reaction can sometimes be sluggish and may require activation of the magnesium surface, for example, with a small crystal of iodine.[9]

Protocol: Formation of (2,4-Dichloro-5-methoxyphenyl)magnesium bromide

Materials and Reagents:

ReagentM.W.AmountMolesEquiv.
This compound255.922.56 g10.0 mmol1.0
Magnesium Turnings24.310.267 g11.0 mmol1.1
Anhydrous Tetrahydrofuran (THF)-30 mL--
Iodine (I₂)253.811 small crystal-Catalyst

Procedure:

  • Setup: Assemble a three-necked round-bottom flask, flame-dried under vacuum and allowed to cool under a stream of dry argon. Equip the flask with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stir bar.

  • Magnesium Activation: Place the magnesium turnings (0.267 g) and a single crystal of iodine into the flask. Gently heat the flask with a heat gun under argon flow until the iodine sublimes, depositing a purple film on the magnesium. This helps to activate the metal surface.[9]

  • Initiation: Allow the flask to cool to room temperature. Add 5 mL of anhydrous THF. In the dropping funnel, prepare a solution of this compound (2.56 g) in 25 mL of anhydrous THF.

  • Reagent Formation: Add approximately 1-2 mL of the bromide solution to the stirred magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight warming of the flask. If it does not start, gentle warming with a water bath may be required.[10]

  • Addition: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure full conversion. The resulting grayish solution of the Grignard reagent is now ready for reaction with a suitable electrophile.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. The orthogonal reactivity of its halogen substituents, combined with the electronic influence of the methoxy group, provides chemists with a reliable and versatile tool for building complex molecular frameworks. The protocols outlined herein for Suzuki-Miyaura coupling and Grignard reagent formation represent foundational transformations that open the door to a vast array of more complex intermediates. As drug development continues to trend towards highly specific and structurally intricate molecules, the demand for such well-defined and multifunctional building blocks will only continue to grow, solidifying the role of intermediates like this compound in the future of pharmaceutical innovation.

References

  • ChemBK . (n.d.). Benzene,1-bromo-4-chloro-2-fluoro-5-methoxy-. Retrieved January 25, 2026, from [Link].

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o339. [Link].

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • N/A. (2026, January 17).
  • PubChem . (n.d.). 1-Bromo-4-chloro-2-methoxybenzene. Retrieved January 25, 2026, from [Link].

  • Google Patents. (n.d.). EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ResearchGate . (n.d.). (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved January 25, 2026, from [Link].

  • Organic Chemistry Portal . (n.d.). Suzuki Coupling. Retrieved January 25, 2026, from [Link].

  • Yoneda Labs . (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 25, 2026, from [Link].

  • Chemguide . (n.d.). An introduction to Grignard reagents. Retrieved January 25, 2026, from [Link].

  • Google Patents. (n.d.). United States Patent (19).
  • National Institutes of Health (NIH) . (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved January 25, 2026, from [Link].

  • Carl ROTH . (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved January 25, 2026, from [Link].

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • University Web Pages . (n.d.). Experiment 1: Grignard Reaction. Retrieved January 25, 2026, from [Link].

  • YouTube . (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved January 25, 2026, from [Link].

  • ResearchGate . (n.d.). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved January 25, 2026, from [Link].

  • ResearchGate . (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved January 25, 2026, from [Link].

  • ADICHEMISTRY . (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved January 25, 2026, from [Link].

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protocol for cross-coupling reactions involving 5-Bromo-2,4-dichloroanisole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for Cross-Coupling Reactions Involving 5-Bromo-2,4-dichloroanisole

Introduction: The Synthetic Utility of 5-Bromo-2,4-dichloroanisole

5-Bromo-2,4-dichloroanisole is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. Its utility stems from the presence of three distinct halogen atoms—one bromine and two chlorines—attached to an anisole core. This arrangement of halogens provides a platform for sequential and site-selective functionalization through various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds, with the former being more susceptible to oxidative addition to a low-valent transition metal catalyst, allows for a predictable and controlled introduction of diverse substituents. This document provides detailed protocols for key cross-coupling reactions of 5-Bromo-2,4-dichloroanisole, offering researchers a practical guide to harnessing its synthetic potential.

Chemoselectivity in Cross-Coupling Reactions of Polyhalogenated Aromatics

The success of cross-coupling reactions with polyhalogenated substrates like 5-Bromo-2,4-dichloroanisole hinges on the principle of chemoselectivity. The relative bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) typically dictate the order of reactivity in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond, enabling selective functionalization at the bromine-bearing position while leaving the chlorine atoms intact for subsequent transformations. This selective reactivity is a cornerstone of the synthetic strategies outlined in this guide.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of 5-Bromo-2,4-dichloroanisole, this reaction allows for the selective introduction of an aryl, heteroaryl, or vinyl group at the 5-position.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2,4-dichloroanisole with Phenylboronic Acid

Materials:

  • 5-Bromo-2,4-dichloroanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2,4-dichloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Ligand and Solvent Addition: Add triphenylphosphine (0.04 mmol) and toluene (5 mL) to the flask.

  • Aqueous Base Addition: Add deionized water (1 mL) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Critical Parameters and Optimization:

  • Catalyst and Ligand: The choice of palladium source and ligand is crucial. For more challenging couplings, consider using more advanced catalyst systems such as those based on Buchwald or Herrmann palladacycles.

  • Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.

  • Solvent: A mixture of a non-polar organic solvent and water is typically used. The choice of solvent can affect the solubility of the reagents and the reaction temperature.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Weigh Reagents: 5-Bromo-2,4-dichloroanisole Phenylboronic acid K2CO3, Pd(OAc)2, PPh3 Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Glassware Flame-dry Schlenk Flask Glassware->Inert AddSolvents Add Toluene and Water Inert->AddSolvents Heat Heat to 90°C Stir for 12-24h AddSolvents->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Purify Concentrate and Purify (Column Chromatography) Dry->Purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. This protocol details the selective amination at the C-Br bond of 5-Bromo-2,4-dichloroanisole.

Protocol: Buchwald-Hartwig Amination of 5-Bromo-2,4-dichloroanisole with Morpholine

Materials:

  • 5-Bromo-2,4-dichloroanisole

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a glovebox, add 5-Bromo-2,4-dichloroanisole (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) to a vial equipped with a stir bar.

  • Reagent Addition: Add toluene (5 mL) and morpholine (1.2 mmol) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Critical Parameters and Optimization:

  • Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like XPhos is critical for high efficiency. Other ligand systems such as those based on Josiphos or Buchwald's biaryl phosphines can also be effective.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is essential. The choice of base can influence the reaction rate and the lifetime of the catalyst.

  • Solvent: Anhydrous, deoxygenated solvents are required to prevent catalyst deactivation. Toluene and dioxane are commonly used.

Buchwald_Hartwig_Workflow cluster_prep Glovebox Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Weigh Reagents: 5-Bromo-2,4-dichloroanisole NaOtBu, Pd2(dba)3, XPhos AddReagents Add Toluene and Morpholine Reagents->AddReagents Vial Prepare Vial with Stir Bar Vial->AddReagents Seal Seal Vial AddReagents->Seal Heat Heat to 100°C Stir for 12-24h Seal->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Filter Cool and Filter through Silica Plug Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify

Caption: Workflow for Buchwald-Hartwig Amination.

Sonogashira Coupling: Formation of C-C Bonds with Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.

Protocol: Sonogashira Coupling of 5-Bromo-2,4-dichloroanisole with Phenylacetylene

Materials:

  • 5-Bromo-2,4-dichloroanisole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-2,4-dichloroanisole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add THF (5 mL) and triethylamine (2.0 mmol). Then, add phenylacetylene (1.2 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Critical Parameters and Optimization:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction. The copper(I) iodide should be of high purity.

  • Base: An amine base, typically triethylamine or diisopropylethylamine, is used to scavenge the HX produced during the reaction.

  • Solvent: Aprotic solvents such as THF, DMF, or acetonitrile are commonly employed.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Weigh Reagents: 5-Bromo-2,4-dichloroanisole PdCl2(PPh3)2, CuI Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Glassware Flame-dry Schlenk Flask Glassware->Inert AddReagents Add THF, Et3N, and Phenylacetylene Inert->AddReagents Stir Stir at Room Temp for 12-24h AddReagents->Stir Monitor Monitor by TLC or GC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for Sonogashira Coupling.

Troubleshooting and Safety Considerations

Troubleshooting:

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse fresh catalyst and high-purity, anhydrous, and deoxygenated solvents.
Insufficiently strong baseConsider a stronger base or ensure the current base is anhydrous.
Low reaction temperatureIncrease the reaction temperature in increments.
Formation of side products Homocoupling of the coupling partnerAdjust the stoichiometry of the reagents.
Dehalogenation of the starting materialUse a milder base or lower the reaction temperature.
Reaction at C-Cl positionsThis is less likely but can occur with highly active catalysts or at high temperatures. Consider a more selective catalyst system.

Safety Considerations:

  • Handling of Reagents: Palladium catalysts, phosphine ligands, and strong bases should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert Atmosphere: Reactions requiring an inert atmosphere should be performed with care to avoid the introduction of oxygen, which can deactivate the catalyst and potentially create a fire hazard with certain reagents.

  • Solvent Hazards: Organic solvents are flammable and should be handled away from ignition sources. Ensure proper ventilation.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116 (19), 12564–12649. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 1-Bromo-2,4-dichloro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 1-Bromo-2,4-dichloro-5-methoxybenzene, a key halogenated aromatic intermediate in complex organic synthesis. Recognizing the critical need for stringent quality control in pharmaceutical and chemical manufacturing, this guide provides a comprehensive protocol grounded in fundamental chromatographic principles. We detail the rationale behind method development, from stationary phase selection to mobile phase optimization, and offer a step-by-step guide to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, coupled with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision for its intended purpose.

Introduction and Method Rationale

This compound is a poly-substituted aromatic compound whose utility in agrochemical and pharmaceutical synthesis is significant.[1] The presence of multiple halogen atoms and a methoxy group provides diverse reaction sites for building complex molecular architectures.[1] Consequently, a reliable analytical method to determine its purity and impurity profile is paramount for ensuring the quality, safety, and efficacy of downstream products.

Analyte Physicochemical Properties

While specific data for the title compound is sparse, its structure allows for accurate physicochemical predictions based on similar halogenated aromatic compounds.[2]

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₇H₅BrCl₂ODerived from structure.
Molecular Weight ~271.92 g/mol Calculated from atomic weights.
Polarity Non-polar, HydrophobicThe benzene ring and three halogen substituents create a lipophilic molecule.[2]
Solubility Insoluble in water; soluble in organic solvents (e.g., methanol, acetonitrile).[1][3]Consistent with non-polar organic compounds.
UV Absorbance Strong absorbance in the low UV region (~220-280 nm).The substituted benzene ring acts as a strong chromophore. Anisole has a λmax near 220 nm.[4]
Rationale for Analytical Approach

The non-polar, hydrophobic nature of this compound makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical technique.[5][6]

  • Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column was chosen as the primary stationary phase. Its long alkyl chains provide strong hydrophobic interactions, ensuring adequate retention of the non-polar analyte and separation from potential polar impurities.[6][7][8] For compounds with aromatic systems, a Phenyl-Hexyl column could also be considered as an alternative to leverage pi-pi interactions for different selectivity.[9]

  • Mobile Phase Strategy: A binary mobile phase consisting of water (polar) and acetonitrile (less polar organic modifier) is employed. Acetonitrile is often preferred for its low viscosity and strong elution properties in RP-HPLC.[6] A gradient elution, where the proportion of acetonitrile is increased over time, is utilized. This approach ensures that any early-eluting polar impurities are well-resolved while also efficiently eluting the highly retained main analyte, leading to sharp peaks and a shorter overall run time. The addition of 0.1% formic acid to the aqueous phase is a standard practice to improve peak shape and ensure consistent chromatography by controlling the pH.

  • Detection Method: Given the presence of the substituted benzene chromophore, UV detection is a sensitive and robust choice. A Diode Array Detector (DAD) is recommended to monitor a range of wavelengths simultaneously, allowing for the selection of an optimal wavelength that maximizes the signal for the main peak and any relevant impurities. Based on the UV profile of similar aromatic compounds, a detection wavelength of 225 nm was selected as it offers a high molar absorptivity for this class of molecules.[10]

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard (>99.5% purity)

  • Acetonitrile (HPLC grade or higher)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS grade, ~99%)

  • Methanol (HPLC grade, for cleaning)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 225 nm
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Solution Preparation
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

HPLC Method Validation Protocol

Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The following protocol is based on the .

Validation_Workflow cluster_main Method Validation Workflow start Optimized HPLC Method specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision limits LOD & LOQ start->limits robustness Robustness start->robustness end_node Validated Method specificity->end_node linearity->end_node accuracy->end_node precision->end_node limits->end_node robustness->end_node

Caption: Workflow for HPLC method validation.

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure:

    • Inject the diluent to check for baseline interference.

    • Inject the working standard solution.

    • Inject the sample solution.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples.

  • Acceptance Criteria: The analyte peak should be free from co-elution from any other peaks, as determined by peak purity analysis using the DAD. Resolution between the main peak and the closest eluting impurity should be > 2.0.

Linearity and Range
  • Purpose: To verify that the method provides results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range from 50% to 150% of the working standard concentration (e.g., 0.05 to 0.15 mg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression curve (Peak Area vs. Concentration) should be ≥ 0.999.

Accuracy (Recovery)
  • Purpose: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure: Spike a known amount of analyte (placebo or sample) with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution at 100% of the working concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

System Suitability Testing (SST)

Before routine use, the chromatographic system must pass a system suitability test to ensure it is adequate for the analysis.

  • Procedure: Inject the working standard solution five times.

  • Acceptance Criteria:

    • %RSD of Peak Area: ≤ 2.0%

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

Data Interpretation and Purity Calculation

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The RP-HPLC method detailed in this application note is a scientifically sound, robust, and reliable procedure for the purity determination of this compound. The comprehensive validation protocol ensures that the method is specific, linear, accurate, and precise, making it suitable for routine quality control in research, development, and manufacturing environments. The logical framework, from analyte characterization to detailed validation steps, provides researchers and scientists with the necessary tools to implement this method with confidence.

References

  • Wageningen University & Research. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • PubChem. 1-Bromo-4-chloro-2-methoxybenzene. [Link]

  • NIST. Benzene, 1-bromo-4-methoxy-. [Link]

  • ResearchGate. Congener-Specific Determination of Brominated/Chlorinated Dioxins and Related Compounds by Two-Dimensional HPLC Cleanup System. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]

  • PhotochemCAD. Anisole Absorption Spectrum. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Journal of Chromatographic Science, Oxford Academic. Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. [Link]

  • ResearchGate. UV-visible spectroscopic monitoring of the reaction between n Pr-DMQA. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PubMed. UV-vis Absorption Spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes. [Link]

  • PubChem. 1-Bromo-2,4-dimethoxybenzene. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • ResearchGate. Halogenated Aromatic Compounds. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • Research Journal of Pharmacy and Technology. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link]

  • Michigan State University. UV-Visible Spectroscopy. [Link]

  • ResearchGate. Determination of Dicamba by Reverse-Phase HPLC. [Link]

  • National Center for Biotechnology Information. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]

  • Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • LinkedIn. 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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Application Note: High-Confidence Identification of Impurities in 1-Bromo-2,4-dichloro-5-methoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the identification and semi-quantitative analysis of process-related impurities in 1-Bromo-2,4-dichloro-5-methoxybenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals, offering a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. We will delve into the rationale behind experimental choices, from sample preparation to data analysis, ensuring a self-validating and scientifically sound protocol.

Introduction: The Criticality of Impurity Profiling

This compound is a halogenated aromatic compound whose molecular structure lends itself to a variety of cross-coupling and nucleophilic substitution reactions, making it a valuable building block in organic synthesis.[2] However, the synthetic route to this compound can often lead to the formation of structurally similar impurities, including isomers, starting materials, and byproducts from side reactions. These impurities, if not properly identified and controlled, can have a significant impact on the downstream reactions, yield, and the toxicological profile of the final product. Therefore, a highly sensitive and specific analytical method is required for impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on mass-to-charge ratio and fragmentation patterns.[3][4] This application note outlines a validated GC-MS protocol for the comprehensive analysis of impurities in this compound.

Predicting Potential Impurities: A Mechanistic Approach

The synthesis of this compound likely involves the bromination of a dichlorinated methoxybenzene precursor. A plausible synthetic route is the electrophilic bromination of 2,4-dichloroanisole. Based on this, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: The presence of the precursor, 2,4-dichloroanisole, is a common process-related impurity.

  • Isomeric Byproducts: Electrophilic substitution on the aromatic ring can sometimes lead to the formation of constitutional isomers. The directing effects of the chloro and methoxy groups will largely dictate the regioselectivity, but minor isomers may still form.

  • Over-brominated Species: The product itself is an activated aromatic ring and can undergo further bromination to yield dibrominated species.

  • Byproducts from Reagents: Impurities can also arise from the reagents used in the synthesis, such as residual solvents or byproducts from the brominating agent.

A summary of potential impurities is presented in Table 1.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity Name Structure Origin
2,4-dichloroanisoleUnreacted Starting Material
1-Bromo-3,5-dichloro-2-methoxybenzeneIsomeric Byproduct
1,3-Dibromo-2,4-dichloro-5-methoxybenzeneOver-bromination Product
Residual Solvents (e.g., Dichloromethane)Synthesis/Workup

Experimental Protocol

This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound.

Materials and Reagents
  • Sample: this compound (purity >98%)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent

  • Internal Standard (IS): 4-Bromofluorobenzene (BFB)

  • GC-MS System: A gas chromatograph equipped with a mass selective detector (MSD)

  • GC Column: A capillary column suitable for the separation of halogenated aromatic isomers. A column with a stationary phase designed for separating compounds based on shape and polarity differences is recommended. For instance, a cyclodextrin-based column or a mid-polarity phenyl-arylene phase can be effective.[5] A standard non-polar column like a DB-5ms or HP-5ms can also be used for general impurity profiling.[6]

Sample and Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of 4-Bromofluorobenzene in dichloromethane.

  • Working Sample Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with dichloromethane. Spike with the internal standard to a final concentration of 10 µg/mL.

GC-MS Instrumentation and Method

The following instrumental parameters are a starting point and may require optimization based on the specific instrumentation and column used.

Table 2: GC-MS Method Parameters

Parameter Value Rationale
GC System Agilent 7890B GC with 5977B MSD or equivalentStandard, reliable instrumentation for this type of analysis.
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds, including halogenated aromatics.[6]
Inlet Split/Splitless
Inlet Temperature 280 °CEnsures complete vaporization of the analytes without thermal degradation.
Injection Volume 1 µL
Split Ratio 20:1A higher split ratio is used to avoid overloading the column with the main component and to ensure sharp peaks for trace impurities.
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 80 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 20 °C/min to 300 °C, hold for 5 minThis temperature program allows for the separation of volatile impurities at the beginning of the run and ensures the elution of higher boiling point compounds.
MSD Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eVStandard electron energy for generating reproducible mass spectra for library matching.
Mass Range 50 - 450 amuCovers the expected mass range of the target compound and its potential impurities.
Scan Mode Full ScanTo acquire complete mass spectra for impurity identification.
Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in DCM weigh->dissolve spike Spike with Internal Standard dissolve->spike inject Inject into GC-MS spike->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect acquire Acquire Data detect->acquire process Process Chromatogram acquire->process identify Identify Impurities process->identify quantify Semi-quantify identify->quantify report report quantify->report Generate Report

Caption: Experimental workflow for impurity analysis.

Data Analysis and Interpretation

Peak Identification
  • Chromatogram Integration: Integrate all peaks in the total ion chromatogram (TIC).

  • Mass Spectral Deconvolution: For co-eluting peaks, use deconvolution software to obtain clean mass spectra for each component.

  • Library Search: Compare the experimental mass spectrum of each impurity peak against a reference library, such as the NIST Mass Spectral Library. A high match factor (typically >800) indicates a probable identification.

  • Fragmentation Pattern Analysis: Manually inspect the mass spectrum for characteristic fragmentation patterns of halogenated aromatic compounds. The presence of isotopic peaks for bromine (M, M+2 in ~1:1 ratio) and chlorine (M, M+2 in ~3:1 ratio) can confirm the presence of these halogens in the molecule.[7] Loss of a methyl group (-15 amu) or a methoxy group (-31 amu) are also common fragmentations for methoxybenzenes.

Semi-Quantitative Analysis

A strict quantitative analysis requires certified reference standards for each impurity. However, a semi-quantitative estimation can be performed using the internal standard.

  • Relative Response Factor (RRF): Assume an RRF of 1 for all impurities relative to the internal standard.

  • Calculation: Concentration of Impurity (µg/mL) = (Area of Impurity / Area of IS) * Concentration of IS (µg/mL)

This provides an estimate of the impurity levels and is useful for monitoring batch-to-batch consistency.

Data Analysis Workflow Diagram

data_analysis_workflow cluster_identification Impurity Identification cluster_quantification Semi-Quantification tic Total Ion Chromatogram (TIC) integrate Peak Integration tic->integrate deconvolute Deconvolution (if needed) integrate->deconvolute area_ratio Calculate Area Ratio (Impurity/IS) integrate->area_ratio ms_extract Extract Mass Spectrum deconvolute->ms_extract nist_search NIST Library Search ms_extract->nist_search frag_analysis Fragmentation Pattern Analysis ms_extract->frag_analysis confirm_id Confirm Identity nist_search->confirm_id frag_analysis->confirm_id concentration Estimate Concentration area_ratio->concentration

Caption: Workflow for GC-MS data analysis.

Conclusion

This application note provides a detailed and scientifically grounded GC-MS protocol for the identification of impurities in this compound. By understanding the potential synthetic byproducts and employing a robust analytical method, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate. The combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in the identification of even trace-level impurities, which is essential for regulatory compliance and the development of safe and effective pharmaceutical products.

References

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  • ResearchGate. (2015). Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %), b PIL-AlaIM (65 %) and c PIL-AlaIM (50 %), respectively. Peaks: 1. o-dichlorobenzene, 2. m-dichlorobenzene, 3. p-dichlorobenzene. [Link]

  • General - Analytical. (2006). A New GC-MS Method for the Determination of p-Dichlorobenzene in Honey. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, in-depth guide for the large-scale synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol emphasizes a robust and scalable electrophilic aromatic substitution pathway, focusing on process control, safety, and analytical validation. This guide is intended for researchers, chemists, and process engineers in the chemical and pharmaceutical industries, offering field-proven insights to ensure a high-yield, high-purity, and safe manufacturing process.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic compound whose structural complexity makes it a valuable building block in organic synthesis. The precise arrangement of its chloro, bromo, and methoxy substituents offers multiple, distinct reaction sites for further molecular elaboration, particularly in cross-coupling reactions and nucleophilic aromatic substitutions.[1] The reliable and efficient production of this intermediate on a large scale is therefore a critical enabling step for the cost-effective manufacturing of advanced chemical entities.

This application note details the synthesis via the electrophilic bromination of 3,5-dichloroanisole. The causality behind experimental choices, from reagent selection to purification strategies, is explained to provide a self-validating and transferable protocol.

Reaction Principle: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction on the 3,5-dichloroanisole substrate. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.

  • Methoxy Group (-OCH₃): As a strongly activating, ortho-, para-directing group, it donates electron density to the ring, primarily at positions 2, 4, and 6.

  • Chloro Groups (-Cl): These are deactivating yet ortho-, para-directing groups.

The concerted effect of these substituents directs the incoming electrophile (Br⁺) to the most nucleophilic and sterically accessible position. The C4 position (para to the methoxy group) is the most activated site, leading to the desired product with high regioselectivity. The use of a highly reactive brominating agent like elemental bromine (Br₂) in an appropriate solvent ensures efficient conversion.

Caption: Reaction pathway for the synthesis of this compound.

Safety First: A Non-Negotiable Pillar of Scale-Up

Large-scale bromination reactions are inherently hazardous and demand stringent safety protocols. A thorough understanding and mitigation of risks are paramount.

3.1. Chemical Hazard Analysis

ChemicalCAS NumberHazardsMitigation Measures
**Bromine (Br₂) **7726-95-6Highly toxic, severe corrosive to skin, eyes, and respiratory tract, strong oxidizer.[2][3]Handle only in a dedicated, well-ventilated enclosure. Use a closed-system for transfers. Ensure appropriate PPE is worn at all times.[4] Keep away from combustible materials.
3,5-Dichloroanisole 33719-74-3Skin and eye irritant, harmful if swallowed or inhaled.Avoid contact and inhalation. Use standard chemical handling PPE.
Dichloromethane (DCM) 75-09-2Suspected carcinogen, skin and eye irritant, volatile.Minimize exposure through engineering controls. Use in a well-ventilated area.
Hydrogen Bromide (HBr) 10035-10-6Corrosive gas byproduct.[5]Reaction must be vented through a caustic scrubber (e.g., NaOH solution) to neutralize HBr gas.

3.2. Process Hazard Analysis & Control

  • Exothermicity: The bromination of activated aromatic rings is exothermic. Uncontrolled addition of bromine can lead to a runaway reaction.

    • Control: The protocol mandates slow, subsurface addition of bromine with continuous monitoring of the internal reaction temperature. The reaction vessel must be equipped with an efficient cooling system.

  • Pressure Buildup: The evolution of HBr gas can rapidly increase pressure in a closed system.

    • Control: The reactor must be equipped with a pressure-equalizing dropping funnel and vented to a scrubber system. Never perform this reaction in a sealed vessel.

3.3. Required Personal Protective Equipment (PPE)

ItemSpecificationRationale
Respirator Full-face respirator with an acid gas/halogen cartridge.Protects against inhalation of highly toxic bromine vapors and HBr gas.[4]
Gloves Heavy-duty butyl rubber or Viton™ gloves.Provides resistance to bromine permeation. Standard nitrile gloves are insufficient.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of corrosive materials.
Body Protection Chemical-resistant apron or full-body suit.Protects skin from potential contact.[6]
Footwear Chemical-resistant boots.Protects feet from spills.[4]

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a 1 kg scale production. Adjustments for different scales should maintain the specified molar ratios and safety considerations.

4.1. Materials and Equipment

Reagent/MaterialGradeMolar Mass ( g/mol )QuantityMolar Equiv.
3,5-Dichloroanisole≥98%177.021.00 kg1.0
Bromine≥99.5%159.81947 g (304 mL)1.05
Dichloromethane (DCM)ACS Grade84.9310.0 L-
Sodium Thiosulfate Soln.10% w/v Aqueous-As needed-
Sodium Bicarbonate Soln.Saturated Aqueous-~2.0 L-
BrineSaturated Aqueous-~2.0 L-
Sodium SulfateAnhydrous-~200 g-
  • Equipment:

    • 20 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, and bottom outlet valve.

    • Pressure-equalizing dropping funnel (1 L).

    • Condenser.

    • Gas outlet connected via tubing to a caustic scrubber containing 2M NaOH.

    • Chiller/circulator for reactor jacket.

4.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Assemble and dry 20 L reactor system B Charge 3,5-dichloroanisole (1.0 kg) and DCM (10 L) into reactor A->B C Cool reactor contents to 0-5 °C B->C D Slowly add Bromine (947 g) via dropping funnel over 2-3 hrs C->D E Maintain internal temp below 10 °C D->E Temp Control F Stir for 1 hr at 0-5 °C after addition is complete D->F G Monitor reaction by GC/TLC until starting material <2% F->G H Quench with 10% Sodium Thiosulfate solution until red color disappears G->H I Transfer to separatory funnel H->I J Wash with Sat. NaHCO₃ soln. I->J K Wash with Brine J->K L Dry organic layer over anhydrous Na₂SO₄ K->L M Filter and concentrate under reduced pressure L->M N Recrystallize crude solid from appropriate solvent (e.g., Ethanol or Heptane) M->N O Collect crystals by filtration and dry under vacuum N->O P Characterize final product (NMR, GC-MS, MP) O->P

Caption: Step-by-step experimental workflow for the synthesis of this compound.

4.3. Step-by-Step Procedure

  • Reactor Setup: Assemble the 20 L reactor system and ensure all glassware is dry. Connect the gas outlet to the caustic scrubber.

  • Charging: Charge the reactor with 3,5-dichloroanisole (1.00 kg, 5.65 mol) and dichloromethane (10.0 L).

  • Cooling: Start the overhead stirrer and begin cooling the reactor jacket. Cool the solution to an internal temperature of 0-5 °C.

  • Bromine Addition: Slowly add bromine (947 g, 5.93 mol, 1.05 eq.) via the pressure-equalizing dropping funnel over 2-3 hours. The addition should be subsurface if possible. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour.

  • Monitoring: Take a small aliquot from the reaction mixture, quench it with sodium thiosulfate solution, and analyze by GC or TLC to confirm the consumption of the starting material. The reaction is complete when <2% of 3,5-dichloroanisole remains.

  • Quenching: Slowly add 10% aqueous sodium thiosulfate solution to the reactor until the red-brown color of excess bromine is completely discharged.

  • Work-up:

    • Transfer the biphasic mixture to a large separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (~2 L) to neutralize any remaining acid.

    • Wash the organic layer with brine (~2 L).

    • Separate the organic layer and dry it over anhydrous sodium sulfate (~200 g).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or heptane) to afford pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved. Expected yield: 80-90%.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the final product is critical. The following methods are recommended for quality control.[7][8]

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationAromatic protons will appear as distinct singlets. The methoxy group will be a singlet around 3.9 ppm.
¹³C NMR Structural ConfirmationWill show the expected number of carbon signals for the substituted benzene ring and the methoxy carbon.
GC-MS Purity Assessment & IDA single major peak with the correct mass-to-charge ratio for the molecular ion [M]⁺.[9]
Melting Point Purity AssessmentA sharp melting point range consistent with the literature value for the pure compound.
HPLC Purity QuantificationAllows for precise quantification of purity (e.g., >99.5%) and detection of any isomeric impurities.

Troubleshooting and Process Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature too low.Allow the reaction to stir for a longer period. Let the temperature slowly rise to room temperature after the initial stirring period at 0-5 °C.
Low Yield Product loss during work-up or purification.Ensure efficient extraction and minimize transfers. Optimize the recrystallization solvent and procedure to maximize recovery.
Formation of Dibromo-byproduct Molar ratio of bromine is too high; bromine added too quickly; reaction temperature too high.Use a strict 1.0-1.05 molar equivalent of bromine.[10] Ensure slow, controlled addition and maintain low temperatures to improve selectivity.[10]
Dark-colored Product Residual bromine or other impurities.Ensure the quenching step is complete. Consider a charcoal treatment during recrystallization if necessary.

References

  • CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents.

  • ChemRxiv - Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H.

  • Benchchem - Whitepaper: A Comprehensive Guide to the Synthesis of 1-Bromo-2,4-dichlorobenzene from m-Dichlorobenzene.

  • EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents.

  • NIH - 1-Bromo-4-chloro-2,5-dimethoxybenzene - PMC.

  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.

  • Benchchem - A Comparative Guide to the Characterization of 1-Bromo-2,4-dichlorobenzene Impurities.

  • The Royal Society of Chemistry - SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.

  • US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents.

  • Global B2B Platform - 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis.

  • ChemicalBook - 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis.

  • Benchchem - An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

  • Organic Chemistry Portal - Bromoarene synthesis by bromination or substitution.

  • Quick Company - Process For Preparation Of 3, 5 Dichloroaniline.

  • NJ.gov - Bromine - Hazardous Substance Fact Sheet.

  • Rhodium.ws - Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH.

  • ResearchGate - Bromination of Anisoles Using N-Bromophthalimide: A Synthetic and Kinetic Approach.

  • Carl ROTH - Safety Data Sheet: Bromine.

  • NIST WebBook - 4-Bromo-3,5-dichloroanisole.

  • Benchchem - Analytical Techniques for the Characterization of 1-Bromo-3,5-dichlorobenzene.

  • YouTube - Bromination safety.

  • CDC - Bromine | Chemical Emergencies.

  • PubMed - 1-Bromo-2-chloro-4,5-dimethoxy-benzene.

  • RSC Publishing - Conformations of 3,5-Dichloaoanisole and 3,5-Dibro~~acetophenone determined from lt-8 Nuclear Magnetic esonance Spectra of Nemat.

  • ACS Publications - Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. | Chemical Reviews.

  • NIST WebBook - Benzene, 1-bromo-4-methoxy-.

  • Organic Chemistry Portal - N-Bromosuccinimide (NBS).

  • Benchchem - avoiding over-bromination in anisole reactions.

  • ICL Group Sustainability - BROMINE BROMINE - Safety Handbook.

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Application Notes and Protocols for the Functionalization of the Methoxy Group in 1-Bromo-2,4-dichloro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for the functionalization of the methoxy group in 1-Bromo-2,4-dichloro-5-methoxybenzene, a critical transformation for synthesizing valuable intermediates in pharmaceutical and agrochemical research. The primary focus is on the robust and widely applicable O-demethylation reaction to yield the corresponding phenol, 4-bromo-2,6-dichlorophenol. We will delve into the mechanistic underpinnings of this conversion, provide detailed, field-proven protocols, and discuss the subsequent derivatization of the resulting hydroxyl group. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Introduction: The Strategic Importance of this compound

This compound is a polyhalogenated aromatic compound whose strategic importance lies in its potential for sequential, site-selective modifications. The presence of three distinct halogen atoms (one bromine, two chlorines) and a methoxy group on the benzene ring offers multiple handles for diverse chemical transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions.[1] The methoxy group, in particular, serves as a masked hydroxyl group. Its functionalization, primarily through O-demethylation, uncovers a reactive phenol that is a cornerstone for introducing a vast array of functionalities, significantly expanding the molecular diversity accessible from this starting material. This transformation is pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals.[1]

Core Functionalization Strategy: O-Demethylation of the Methoxy Group

The conversion of an aryl methyl ether to a phenol is a fundamental transformation in organic synthesis. For a sterically hindered and electron-deficient substrate like this compound, a potent reagent is required to achieve efficient cleavage of the aryl C-O bond. Boron tribromide (BBr₃) is the reagent of choice for this purpose due to its high Lewis acidity and efficacy in cleaving aryl methyl ethers under relatively mild conditions.[2]

The Causality Behind Reagent Selection: Why Boron Tribromide?

Boron tribromide is a powerful Lewis acid that readily coordinates to the oxygen atom of the methoxy group. This coordination weakens the C-O bond, facilitating its cleavage.[2] While other reagents like trimethylsilyl iodide (TMSI) can also effect demethylation, BBr₃ is often more effective for electron-poor aromatic ethers.[3] The reaction with BBr₃ is typically fast and clean, often proceeding at low temperatures, which helps to minimize potential side reactions.[4]

Mechanistic Insight: The BBr₃-Mediated Demethylation Pathway

The demethylation of aryl methyl ethers using BBr₃ is a well-established process. Recent studies supported by density functional theory (DFT) have refined our understanding of the mechanism, suggesting a pathway that can involve multiple catalytic cycles.[5]

The process can be summarized in the following key steps:

  • Lewis Acid-Base Adduct Formation: The highly electrophilic boron atom of BBr₃ coordinates to the Lewis basic oxygen atom of the methoxy group, forming an oxonium ion intermediate.

  • Nucleophilic Attack and C-O Bond Cleavage: A bromide ion, either from another BBr₃ molecule or from the initially formed adduct, acts as a nucleophile and attacks the methyl group in an Sₙ2-like fashion. This results in the cleavage of the methyl C-O bond, forming methyl bromide (a volatile gas) and a dibromoboryl ether intermediate.

  • Hydrolysis: The reaction is quenched with water or a mild base, which hydrolyzes the dibromoboryl ether to liberate the free phenol and boric acid.

It has been proposed that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, proceeding through di- and triphenoxyborane intermediates before hydrolysis.[5] However, in practice, a 1:1 or slightly excess stoichiometry of BBr₃ to the methoxy group is often employed to ensure complete conversion.[5]

BBr3_Demethylation ArylOMe Ar-O-CH₃ (this compound) Adduct [Ar-O⁺(CH₃)-B⁻Br₃] Oxonium Intermediate ArylOMe->Adduct + BBr₃ BBr3 BBr₃ BBr3->Adduct MeBr CH₃Br Adduct->MeBr ArylOBBr2 Ar-O-BBr₂ Dibromoboryl ether Adduct->ArylOBBr2 Sₙ2 attack by Br⁻ ArylOH Ar-OH (4-Bromo-2,6-dichlorophenol) ArylOBBr2->ArylOH + 3H₂O Byproducts B(OH)₃ + 2HBr ArylOBBr2->Byproducts H2O H₂O (Workup) H2O->ArylOH

Caption: Mechanism of BBr₃-mediated O-demethylation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the O-demethylation of this compound.

Workflow for O-Demethylation

Demethylation_Workflow Setup Reaction Setup (Inert atmosphere, dry glassware) Dissolve Dissolve Substrate in dry DCM Setup->Dissolve Cool Cool to -78°C (Dry ice/acetone bath) Dissolve->Cool AddBBr3 Slowly add BBr₃ solution Cool->AddBBr3 Warm Warm to Room Temperature (Stir for 2-4h) AddBBr3->Warm Monitor Monitor by TLC Warm->Monitor Quench Quench Reaction (Slowly add H₂O at 0°C) Monitor->Quench Upon completion Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (H₂O, brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: Experimental workflow for demethylation.

Protocol: O-Demethylation using Boron Tribromide

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound271.9010.01.0
Boron Tribromide (BBr₃), 1.0 M in DCM250.5212.01.2
Dichloromethane (DCM), anhydrous84.93~100 mL-
Deionized Water18.02--
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Sodium Sulfate142.04--
Ethyl Acetate (for chromatography)88.11--
Hexanes (for chromatography)---

Procedure

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.72 g, 10.0 mmol).

  • Dissolution: Dissolve the starting material in 80 mL of anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the 1.0 M solution of boron tribromide in DCM (12 mL, 12.0 mmol) dropwise via a syringe over 15 minutes. A color change is typically observed.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, add deionized water (20 mL) to quench the reaction. Caution: The quenching of BBr₃ is highly exothermic and releases HBr gas. Perform this step in a well-ventilated fume hood.

  • Work-up: Transfer the mixture to a separatory funnel. Add another 50 mL of DCM. Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

  • Isolation: Combine the fractions containing the desired product and evaporate the solvent to yield 4-bromo-2,6-dichlorophenol as a solid.

Safety Precautions:

  • Boron tribromide is highly corrosive, toxic, and reacts violently with water.[4] Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction and quench should be performed under an inert atmosphere to prevent reaction with moisture in the air.

Characterization of Starting Material and Product

Accurate characterization of the starting material and the final product is essential for validating the success of the transformation.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
This compound ~7.5 (s, 1H), ~7.0 (s, 1H), ~3.9 (s, 3H)~155, ~134, ~130, ~125, ~118, ~115, ~56[M]⁺ ~270, 272, 274 (isotopic pattern)
4-Bromo-2,6-dichlorophenol ~7.3 (s, 2H), ~5.8 (s, 1H, -OH)~148, ~132, ~128, ~120[M]⁺ ~256, 258, 260 (isotopic pattern)

Note: The exact chemical shifts may vary depending on the solvent and instrument.

Further Functionalization of 4-Bromo-2,6-dichlorophenol

The resulting phenol is a versatile intermediate for further synthetic modifications. The hydroxyl group can be readily transformed into other functionalities, enabling the synthesis of a diverse library of compounds.

  • O-Alkylation: The phenol can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and reacted with various alkyl halides or tosylates to introduce new ether linkages.

  • Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters.

  • Conversion to Triflate: The phenol can be converted to a triflate (-OTf) using triflic anhydride. The triflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

Conclusion

The O-demethylation of this compound is a key strategic step that unlocks the synthetic potential of this versatile building block. The use of boron tribromide provides a reliable and efficient method for this transformation, yielding the corresponding phenol which can be further elaborated into a wide range of complex molecules. The protocols and insights provided in this guide are designed to empower researchers to confidently and successfully implement this important reaction in their synthetic endeavors.

References

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o339. [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249–282.
  • Hasan, I., & Khan, S. A. (2017). Is it possible to selectively demethylate a 2-methoxyl group in 5-bromo-2,4-dimethoxybenzaldehyde? ResearchGate. [Link]

  • McOmie, J. F. W., & West, D. E. (1973). 3,3'-Dihydroxybiphenyl. Organic Syntheses, 53, 412. [Link]

  • Sousa, C., & Silva, P. J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(23), 5195–5199. [Link]

  • Organic Syntheses. (n.d.). Boron tribromide. Organic Syntheses. [Link]

  • Wikipedia. (2023). Boron tribromide. In Wikipedia. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]

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Troubleshooting & Optimization

identifying and removing side products in 1-Bromo-2,4-dichloro-5-methoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and removal of process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound and what are the expected side products?

The most common and direct method for synthesizing this compound is through the electrophilic bromination of 2,4-dichloroanisole. The methoxy group (-OCH₃) is a strongly activating, ortho, para-director, while the chloro groups (-Cl) are deactivating but also ortho, para-directing. The directing effects of these substituents guide the incoming electrophile (Br⁺).

  • Mechanism Insight: The methoxy group's powerful activating effect dominates, directing the bromination to the positions ortho and para to it. The C1 position (para to the methoxy group and ortho to the C2-chloro) is the sterically and electronically favored site for substitution, yielding the desired product.

However, due to the high reactivity of the substituted ring, several side products can form:

  • Over-bromination Products: The product, this compound, is still an activated aromatic ring and can undergo a second bromination to yield dibrominated species.

  • Isomeric Byproducts: Although less favored, bromination can occur at other positions on the ring, leading to isomeric monobrominated products.

Troubleshooting Guide: Side Product Identification & Removal

Problem 1: My crude reaction mixture shows multiple spots on TLC and complex NMR signals. How do I identify the major impurities?

Causality Analysis: Complex analytical data indicates a mixture of products, likely the desired compound along with unreacted starting material, isomeric byproducts, and poly-brominated species. The formation of these impurities is often due to reaction conditions that are too harsh (e.g., high temperature, excess brominating agent).

Identification Strategy: A combination of chromatographic and spectroscopic methods is essential for unambiguous identification.

  • GC-MS: This is the most powerful tool for separating the components and obtaining their mass-to-charge ratios. The desired product will have a specific molecular ion peak, while impurities will have different retention times and m/z values.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides distinct signals for each isomer. The desired product, this compound, will show two singlets in the aromatic region due to the isolated protons. In contrast, isomeric products will exhibit more complex splitting patterns (doublets, etc.).[1]

  • ¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the ¹³C NMR spectrum can confirm the substitution pattern. The chemical shift of each carbon is influenced by the electronic effects of the attached substituents.[2][3]

Table 1: Analytical Signatures of Potential Components

CompoundExpected ¹H NMR Aromatic SignalsKey Identifying Feature
This compound (Product) Two singletsSimple spectrum, two isolated aromatic protons.
2,4-dichloroanisole (Starting Material) Three signals (doublet, doublet, dd)Absence of the downfield shift caused by bromine.
1,3-Dibromo-2,4-dichloro-5-methoxybenzene One singletHighly symmetric, only one type of aromatic proton.
Isomeric Monobromo Products More complex splitting (doublets, dd)Protons will be coupled to each other.

Problem 2: How can I effectively remove dibrominated and other side products from my crude material?

Solution Pathway: Purification of halogenated aromatic compounds can typically be achieved through recrystallization or column chromatography.[4][5] The choice depends on the physical properties of the product and impurities.

Method 1: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds by leveraging differences in solubility.[6] For aryl halides, nonpolar to moderately polar solvents are often effective.[7]

Underlying Principle: The desired product should be highly soluble in the hot solvent but sparingly soluble at low temperatures. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of the crude product in small amounts of various solvents (e.g., hexanes, ethanol, methanol, isopropanol, or a mixture like ethanol/water) to find a suitable system. Haloaryl compounds often crystallize well from boiling hexanes.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the material.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then gently reheat to boiling. Remove the charcoal by hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Method 2: Purification by Column Chromatography

If recrystallization is ineffective, or if impurities have very similar solubility profiles, flash column chromatography is the preferred method.[8]

Expert Insight: For halogenated aromatic compounds, silica gel is a standard stationary phase. The mobile phase is typically a nonpolar solvent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.[5][9] The separation is based on the differential adsorption of the components to the silica gel.

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Prepare a silica gel column using a slurry packing method with your chosen eluent (e.g., 100% hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.

  • Elution: Begin eluting the column with the nonpolar solvent (e.g., hexanes). The less polar compounds will travel down the column faster.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing the Process

Workflow for Synthesis and Purification

The following diagram outlines the logical flow from the initial reaction to the final, purified product.

G cluster_0 Synthesis Phase cluster_1 Analysis & Strategy cluster_2 Purification Phase cluster_3 Final Validation A Bromination of 2,4-dichloroanisole B Reaction Work-up (Quenching, Extraction) A->B C Crude Product Analysis (TLC, NMR, GC-MS) B->C D Identify Impurities & Select Purification Method C->D E Recrystallization D->E If Solid & Solubility Differs F Column Chromatography D->F If Oily or Poor Separation G Purity Assessment (NMR, GC, Melting Point) E->G F->G H Pure 1-Bromo-2,4-dichloro- 5-methoxybenzene G->H G Start 2,4-dichloroanisole Reagent1 + Br+ Intermediate1 Sigma Complex (Attack at C1) Reagent1->Intermediate1 Electrophilic Attack (Para to OMe) Product 1-Bromo-2,4-dichloro- 5-methoxybenzene (Desired Product) Intermediate1->Product - H+ Reagent2 + Br+ Intermediate2 Sigma Complex (Second Attack) Reagent2->Intermediate2 Further Attack SideProduct 1,3-Dibromo-2,4-dichloro- 5-methoxybenzene (Side Product) Intermediate2->SideProduct - H+

Caption: Pathway to desired product and a side product.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Crystallographic Communications, E66(2), o339. Retrieved from [Link]

  • Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Tateno, H., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(47), 10951-10956. Retrieved from [Link]

  • Chegg. (2018). Solved Show the mechanism of the bromination of anisole. Retrieved from [Link]

  • LabXchange. (2024). Synthesis, Distillation, & Recrystallization. Retrieved from [Link]

  • YouTube. (2020). Below are shown structures of four possible bromination products of toluene. Indicate the product or. Retrieved from [Link]

  • Kim, J. H. (2005). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental technology, 26(10), 1145-1151. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Noel, M., & Anantharaman, P. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron letters, 46(8), 1269-1271. Retrieved from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Google Patents. (n.d.). US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US6307113B1 - Selective bromination of aromatic compounds.
  • University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Partner Organisations. (2014). Supporting Information. Retrieved from [Link]

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Technical Support Center: Prevention of Over-bromination in Dichloromethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the selective bromination of dichloromethoxybenzene. Here, we provide in-depth, experience-driven answers to common issues, focusing on the prevention of over-bromination to ensure high-yield, high-purity synthesis of the desired mono-brominated product.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bromination of dichloromethoxybenzene is yielding significant amounts of di- and poly-brominated byproducts. What is the underlying cause?

A: The primary cause of over-bromination is the high reactivity of the dichloromethoxybenzene substrate, which is a classic issue in electrophilic aromatic substitution (EAS) reactions. The methoxy group (-OCH₃) is a potent activating group, meaning it donates electron density into the aromatic ring, making it highly nucleophilic.[1][2] This activation is often so strong that the initial mono-brominated product is also highly activated and can readily react with another bromine electrophile before all the starting material is consumed.

The reaction proceeds through a stepwise mechanism where the aromatic ring attacks the electrophile (e.g., Br⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4] A subsequent deprotonation step restores aromaticity.[3][4] Because the methoxy group is a strong ortho-, para-director, it channels the electrophile to specific positions, and the resulting mono-bromo product is still electron-rich enough to undergo a second substitution.

The two chloro groups are deactivating but are also ortho-, para-directors. However, the activating effect of the methoxy group is dominant, governing the overall reactivity and regioselectivity.

Caption: The competitive reaction pathway leading to over-bromination.

Q2: How can I strategically modify my experimental conditions to favor mono-bromination?

A: Controlling this reaction is a delicate balance of moderating reactivity and managing stoichiometry. Several parameters can be adjusted to significantly improve the yield of the mono-brominated product.

1. Choice of Brominating Agent: The reactivity of the brominating agent is paramount. Using a less aggressive reagent can dramatically increase selectivity.

Brominating AgentReactivitySelectivityHandling & Considerations
Br₂ with Lewis Acid (e.g., FeBr₃, AlCl₃) Very HighLowHighly reactive and corrosive. The Lewis acid generates a potent Br⁺ electrophile, which is often too reactive for activated rings, leading to over-bromination.[5][6]
Elemental Bromine (Br₂) without catalyst HighModerateStill highly reactive with activated systems like dichloromethoxybenzene.[7] Difficult to handle due to high volatility and toxicity.
N-Bromosuccinimide (NBS) ModerateHighA crystalline solid that is easier to handle than liquid bromine.[8] It provides a low, steady concentration of electrophilic bromine, which is ideal for selective mono-bromination of activated rings.[7] It is highly regioselective.[9]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) ModerateHighSimilar to NBS, it acts as a source of electrophilic bromine. It can be used under mild conditions.[10]

For dichloromethoxybenzene, N-Bromosuccinimide (NBS) is often the reagent of choice to prevent over-bromination.[8][9]

2. Strict Stoichiometric Control: Use a precise molar equivalent of the brominating agent. An excess of the brominating agent is a common cause of poly-bromination. Start with a 1:1 molar ratio of dichloromethoxybenzene to NBS. If the reaction is sluggish, a slight excess (e.g., 1.05 equivalents) of NBS can be used, but this should be optimized carefully.

3. Lower the Reaction Temperature: Electrophilic aromatic substitution reactions are highly sensitive to temperature.

  • Effect: Lowering the temperature (e.g., to 0 °C or even -30 °C) decreases the overall reaction rate.[9]

  • Causality: This reduction in rate enhances selectivity. The activation energy for the second bromination on the already substituted ring is slightly different from the first. By lowering the kinetic energy of the system, you favor the lower-energy pathway (the first bromination) and disfavor the subsequent, undesired reactions.[9]

4. Method of Addition: Instead of adding the brominating agent all at once, add it slowly and portion-wise, or as a solution via a syringe pump.

  • Effect: This maintains a very low concentration of the electrophile in the reaction mixture at any given time.

  • Causality: A low concentration of the electrophile ensures it is more likely to react with the more abundant starting material rather than the less concentrated mono-brominated product, thus minimizing the opportunity for a second bromination event.

Caption: Recommended workflow for controlled mono-bromination.

Q3: Can you provide a validated starting protocol for the selective mono-bromination of 1,2-dichloro-4-methoxybenzene?

A: Absolutely. The following protocol is a robust starting point based on established methodologies for the selective bromination of activated aromatic rings using N-Bromosuccinimide.

Objective: To synthesize 1-bromo-2,3-dichloro-5-methoxybenzene with high selectivity.

Materials:

  • 1,2-dichloro-4-methoxybenzene

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask under a nitrogen or argon atmosphere, add 1,2-dichloro-4-methoxybenzene (1.0 eq). Dissolve it in a suitable volume of dry acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimum amount of dry acetonitrile. Draw this solution into a syringe.

  • Slow Addition: Add the NBS solution dropwise to the cooled, stirring solution of the substrate over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography on silica gel to separate the desired mono-brominated isomer from any remaining starting material and di-brominated byproducts.

Q4: How can I confirm the regioselectivity and structure of my product?

A: Structural confirmation is critical. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The number of signals, their splitting patterns (coupling constants), and their chemical shifts in the aromatic region will definitively establish the position of the bromine atom relative to the other substituents.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum will confirm the symmetry of the product.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion peak (M⁺ and M+2), providing clear evidence of successful bromination.

For complex cases or absolute structure confirmation, techniques like 2D NMR (COSY, HMBC, HSQC) or X-ray crystallography may be employed.

References
  • LibreTexts Chemistry. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492–8502. Retrieved from [Link]

  • Deng, G., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central (PMC). Retrieved from [Link]

  • Schwarzenbach, R. P., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing. Retrieved from [Link]

  • Crowe, D. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Research, Chemistry World. Retrieved from [Link]

  • Arnold, W. A., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science & Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A complete computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene – A frequently used benzene derivative. Retrieved from [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chiba, S., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. PubMed Central (PMC). Retrieved from [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Synlett. (n.d.). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates and Mechanistic Crossovers. Retrieved from [Link]

  • National Institutes of Health. (2017). Precise through-space control of an abiotic electrophilic aromatic substitution reaction. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Synthesis of Polychlorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective synthesis of polychlorinated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing multiple chlorine atoms onto an aromatic scaffold with precision. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.

Introduction: The Challenge of Regioselectivity

Polychlorinated aromatic compounds, including polychlorinated biphenyls (PCBs), naphthalenes (PCNs), and dibenzofurans (PCDFs), are significant in materials science and pharmaceutical development. However, controlling the exact position of chlorine atom substitution on the aromatic ring—regioselectivity—is a formidable synthetic challenge. Classical electrophilic aromatic substitution reactions often yield a mixture of isomers, which are difficult to separate and characterize.[1][2]

Modern synthetic strategies have emerged to overcome these limitations, offering greater control over the chlorination pattern. These methods primarily fall into two categories:

  • Directed Halogenation: Utilizing directing groups to guide chlorination to a specific position.

  • Cross-Coupling Reactions: Building the polychlorinated aromatic scaffold from pre-chlorinated precursors.

This guide will delve into the practical aspects of these advanced techniques, helping you to troubleshoot common issues and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Electrophilic Aromatic Chlorination

Q1: My electrophilic chlorination reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

A1: This is a classic challenge in electrophilic aromatic substitution. The inherent directing effects of the substituents on your aromatic ring will dictate the initial product distribution. To enhance regioselectivity, consider the following:

  • Catalyst Tuning: The choice of catalyst can significantly influence the regioselectivity of chlorination. For instance, in the chlorination of phenols, certain organocatalysts can be employed to favor either ortho or para substitution.[3] Acetonitrile can activate sulfuryl chloride (SO2Cl2) for the chlorination of even less reactive aromatics, while specific catalysts like (S)-diphenylprolinol show high ortho-selectivity.[3]

  • Steric Hindrance: The steric bulk of both the substrate and the chlorinating agent can be exploited to direct substitution. Large, bulky substituents can hinder reaction at the ortho positions, thereby favoring para substitution. Conversely, a bulky chlorinating agent may be more selective for the less sterically hindered positions on the aromatic ring.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates, thereby affecting the isomeric ratio of the products.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the kinetically controlled product.

Troubleshooting Flowchart for Poor Regioselectivity in Electrophilic Chlorination:

DoM_Mechanism cluster_step1 Step 1: Complexation cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Electrophilic Quench A Aromatic Substrate with DMG C Coordinated Complex A->C Coordination B Organolithium (R-Li) B->C E Ortho-Lithiated Intermediate C->E Deprotonation D Ortho-Proton D->E G Ortho-Chlorinated Product E->G Reaction with E+ F Chlorinating Agent (E-Cl) F->G

Caption: The three key steps in a Directed ortho-Metalation reaction.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Q3: I'm using a Suzuki-Miyaura cross-coupling to synthesize a specific polychlorinated biphenyl (PCB) congener, but I'm observing significant amounts of homocoupling products. How can I suppress this side reaction?

A3: The Suzuki-Miyaura coupling is a versatile method for constructing C-C bonds and is widely used for the synthesis of PCBs. [5][6]Homocoupling of the boronic acid or ester is a common side reaction that can be minimized through careful optimization of the reaction conditions.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Electron-rich and sterically hindered phosphine ligands can promote the desired cross-coupling over homocoupling.

  • Base: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to the decomposition of the boronic acid and promote homocoupling. A thorough screening of bases (e.g., carbonates, phosphates, fluorides) is often necessary.

  • Solvent System: The solvent can influence the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent and water is commonly used.

  • Reaction Temperature and Time: Lowering the temperature and minimizing the reaction time can sometimes reduce the extent of homocoupling.

Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling for PCB Synthesis

  • Reagent Purity: Ensure that the aryl halide and the boronic acid are of high purity. Impurities can poison the catalyst.

  • Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Loading: Start with a catalyst loading of 1-5 mol%. Higher loadings may be necessary for challenging substrates.

  • Ligand Screening: Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos) to identify the optimal one for your specific substrate combination.

  • Base Screening: Evaluate a range of bases, such as K2CO3, K3PO4, and CsF, to find the one that gives the best conversion and selectivity.

  • Temperature Profile: Begin with a moderate reaction temperature (e.g., 80 °C) and adjust as needed based on the reaction progress.

Q4: Can I perform sequential cross-coupling reactions on a polychlorinated aromatic compound to introduce different substituents regioselectively?

A4: Yes, sequential cross-coupling is a powerful strategy for the synthesis of complex, unsymmetrically substituted polychlorinated aromatics. [7][8]The key to success lies in the differential reactivity of the various C-Cl bonds.

  • Reactivity Hierarchy: The reactivity of C-Cl bonds in cross-coupling reactions is influenced by their electronic and steric environment. This differential reactivity can be exploited to achieve selective functionalization.

  • Controlled Reaction Conditions: By carefully controlling the reaction conditions (catalyst, ligand, temperature), it is possible to selectively react at one position while leaving other C-Cl bonds intact for subsequent transformations.

Workflow for Sequential Suzuki-Miyaura Cross-Coupling:

Caption: A generalized workflow for sequential cross-coupling reactions.

References

  • Bauer, U. J., et al. (1995). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Fresenius' Journal of Analytical Chemistry, 351(1), 74-77. [Link]

  • Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(6-7), 831-839. [Link]

  • Jakubec, P., et al. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(19), 13036-13049. [Link]

  • Kamitani, M., et al. (2019). Iron-catalyzed Versatile and Efficient C(sp2)-H Borylation. Chemistry Letters, 48(8), 898-901. [Link]

  • Dichtel, W. R., et al. (2015). Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes. Chemistry – A European Journal, 21(50), 18231-18235. [Link]

  • Pariente, M. I., et al. (2022). Formation of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) in the electrochemical oxidation of polluted waters with pharmaceuticals used against COVID-19. Journal of Hazardous Materials, 424(Pt C), 127552. [Link]

  • Malapit, C. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4242-4245. [Link]

  • Lehmler, H. J., et al. (2010). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 15(1), 351-365. [Link]

  • Tilly, D., et al. (2010). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. Organic Letters, 12(1), 68-71. [Link]

  • Gensch, T., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(39), 16196-16207. [Link]

  • Presset, M., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules, 17(10), 11623-11639. [Link]

  • Wang, W., et al. (2021). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications, 57(54), 6667-6670. [Link]

  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]

  • Malapit, C. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4242-4245. [Link]

  • Master Organic Chemistry. (2022). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

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Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 1-Bromo-2,4-dichloro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for resolving overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2,4-dichloro-5-methoxybenzene. This document offers a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address specific challenges encountered during spectral analysis.

Frequently Asked Questions (FAQs)

Q1: Why do I see overlapping signals in the aromatic region of the 1H NMR spectrum of this compound?

A1: The aromatic region of the 1H NMR spectrum for this compound is expected to show two singlets. However, due to the substitution pattern on the benzene ring, the electronic environments of the two aromatic protons can be very similar. This similarity can lead to their chemical shifts being very close, resulting in overlapping or poorly resolved signals. One of the biggest challenges in interpreting NMR spectra is the issue of signal overlap, where distinct proton groups have very similar chemical shifts, causing their signals to merge.[1]

Q2: What is the first and simplest troubleshooting step I should take to resolve these overlapping peaks?

A2: The most straightforward initial step is to change the deuterated solvent. The chemical shift of a proton is influenced by its interaction with the solvent.[2][3] Switching to a solvent with different properties (e.g., from chloroform-d to benzene-d6 or acetone-d6) can alter the chemical shifts of the aromatic protons to different extents, potentially resolving the overlap.[2][4] For instance, aromatic solvents like benzene-d6 can induce significant shifts in the signals of nearby protons due to anisotropic effects.

Q3: Can adjusting the temperature of the NMR experiment help in resolving the overlapping signals?

A3: Yes, Variable Temperature (VT) NMR spectroscopy is a powerful technique for resolving overlapping peaks.[5][6][7] By changing the temperature, you may alter the conformational populations or the nature of solute-solvent interactions, which can lead to changes in chemical shifts.[6] These temperature-induced chemical shift changes are often different for different protons, which can be sufficient to resolve previously overlapped resonances.[6][8][9]

Q4: When should I consider using a higher-field NMR spectrometer?

A4: If changing the solvent and temperature does not provide adequate resolution, moving to a higher-field NMR spectrometer is a logical next step. The separation of peaks in an NMR spectrum (in Hz) is directly proportional to the magnetic field strength. Therefore, a higher-field instrument will increase the dispersion of the signals, often leading to better resolution of overlapping multiplets.

Q5: What are 2D NMR techniques, and how can they help resolve my overlapping peaks?

A5: Two-dimensional (2D) NMR spectroscopy is an advanced set of experiments that can resolve overlapping signals by spreading the information into a second dimension.[10][11][12] For resolving overlapping proton signals, a Homonuclear Correlation Spectroscopy (COSY) experiment is particularly useful.[13] A COSY spectrum shows correlations between protons that are coupled to each other. Even if the signals overlap in the 1D spectrum, they can often be resolved in the 2D COSY spectrum. Another powerful technique is Heteronuclear Single Quantum Coherence (HSQC), which correlates proton signals with their directly attached carbon atoms, providing an additional dimension of information that can resolve overlap.[12][14]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

This guide provides a systematic approach to selecting an appropriate solvent to resolve overlapping aromatic signals.

Causality: The chemical shift of a nucleus is sensitive to the surrounding electronic environment, which is influenced by the solvent. Different solvents interact with the solute molecule in distinct ways (e.g., through hydrogen bonding, anisotropic effects), leading to differential shifts of proton signals.[4]

Step-by-Step Protocol:

  • Initial Spectrum: Acquire a standard 1H NMR spectrum of this compound in Chloroform-d (CDCl3), as it is a common starting point.

  • Solvent Selection: If peak overlap is observed, prepare new samples in a range of deuterated solvents with varying properties. A recommended set includes:

    • Aromatic: Benzene-d6, Toluene-d8

    • Polar Aprotic: Acetone-d6, Acetonitrile-d3, Dimethyl sulfoxide-d6 (DMSO-d6)

    • Polar Protic: Methanol-d4

  • Data Acquisition: Acquire a 1H NMR spectrum in each of the selected solvents under identical experimental conditions (temperature, concentration).

  • Analysis: Compare the aromatic regions of the resulting spectra to identify the solvent that provides the best resolution of the two singlets.

Data Presentation:

SolventPredicted Aromatic Proton 1 (ppm)Predicted Aromatic Proton 2 (ppm)Resolution
Chloroform-d~7.5~7.1Poor/Overlapping
Benzene-d6VariesVariesPotentially Good
Acetone-d6VariesVariesPotentially Good
DMSO-d6VariesVariesPotentially Good

Note: The predicted chemical shifts are estimations and will vary based on the specific interactions with the solvent.[15]

Guide 2: Variable Temperature (VT) NMR for Peak Resolution

This guide details the use of variable temperature NMR to resolve overlapping signals.

Causality: Changing the temperature can affect the rate of dynamic processes and the equilibrium between different conformational states of a molecule.[7] This can lead to temperature-dependent changes in chemical shifts, and the rate of change is often different for non-equivalent protons, allowing for their resolution.[8]

Step-by-Step Protocol:

  • Initial Setup: Using the solvent that provided the best (though still inadequate) resolution from Guide 1, set up the NMR spectrometer for variable temperature experiments. Ensure you are using an appropriate NMR tube, such as a Class A glass tube, for VT work.[7]

  • Temperature Range Selection: Start with the ambient probe temperature (e.g., 25°C or 298K). Plan to acquire spectra at intervals of 10-20°C above and below the initial temperature. A typical range could be from -20°C to 80°C.

  • Data Acquisition: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring the spectrum.

  • Data Analysis: Stack the spectra and observe the chemical shifts of the aromatic protons as a function of temperature. Identify the temperature at which the best resolution is achieved.

Mandatory Visualization:

VT_NMR_Workflow A Observe Overlapping Peaks at Ambient Temperature B Select Appropriate Solvent A->B C Set Up VT NMR Experiment B->C D Acquire Spectra at Decreasing Temperatures C->D E Acquire Spectra at Increasing Temperatures C->E F Analyze Stacked Plot of Spectra D->F E->F G Identify Optimal Temperature for Resolution F->G H Peaks Resolved G->H I Peaks Remain Overlapped G->I

Caption: Workflow for Variable Temperature NMR Experiment.

Guide 3: Employing 2D COSY for Unambiguous Assignment

This guide explains how to use a 2D COSY experiment to resolve and assign overlapping proton signals.

Causality: A 2D COSY experiment identifies protons that are scalar (J) coupled. It spreads the 1H NMR spectrum across two frequency dimensions, which can resolve signals that overlap in a 1D spectrum.[10][13] While the aromatic protons in this compound are not expected to be coupled to each other (appearing as singlets), a COSY experiment can confirm the absence of coupling and help to distinguish them from any other nearby signals. More importantly, it can show correlations to other protons in the molecule if there were any, aiding in the complete assignment.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent.

  • Acquisition of 1D Spectrum: Acquire a standard high-resolution 1D 1H NMR spectrum to serve as a reference.

  • Setup of 2D COSY Experiment:

    • Use a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Choose an appropriate number of increments in the indirect dimension (t1) for desired resolution (e.g., 256-512).

    • Set the number of scans per increment to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum appropriately.

  • Spectral Analysis:

    • The 1D spectrum appears along the diagonal of the 2D plot.

    • Cross-peaks, located off the diagonal, indicate correlations between coupled protons.

    • For this compound, you should observe two signals on the diagonal in the aromatic region with no cross-peaks between them, confirming they are singlets. The methoxy protons will also appear on the diagonal and should show no cross-peaks to the aromatic protons.

Mandatory Visualization:

COSY_Experiment_Logic Start Overlapping 1D Signals Setup Acquire 2D COSY Data Start->Setup Process 2D Fourier Transform Setup->Process Analyze Analyze 2D Spectrum Process->Analyze Diagonal Diagonal Peaks (1D Spectrum) Analyze->Diagonal Observe Cross Cross-Peaks (J-Coupling) Analyze->Cross Identify Resolved Resolved Signals and Connectivity Cross->Resolved

Caption: Logical flow of a 2D COSY experiment.

References

  • Beilstein Journals. Supplementary Information. Retrieved from [Link]

  • Oxford Instruments. Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • Nature. RES-TOCSY: a simple approach to resolve overlapped 1 H NMR spectra of enantiomers. Retrieved from [Link]

  • Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Retrieved from [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • YouTube. Signal Overlap in NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. Retrieved from [Link]

  • University of Oxford. Variable Temperature NMR Experiments. Retrieved from [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • Chemistry Stack Exchange. How to assign overlapping multiplets in 1H NMR spectra?. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • RSC Publishing. Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]

  • University of California, San Diego. 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Lewis Kay's group at the University of Toronto. Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronucl. Retrieved from [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • RSC Publishing. Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]

  • JoVE. Video: 2D NMR: Overview of Homonuclear Correlation Techniques. Retrieved from [Link]

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

Sources

stability of 1-Bromo-2,4-dichloro-5-methoxybenzene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Bromo-2,4-dichloro-5-methoxybenzene (CAS No. 174913-22-5). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this key chemical intermediate under various experimental conditions. This guide addresses common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in established chemical principles.

Section 1: General Stability and Handling FAQ

Q1: What are the key physical and chemical properties of this compound?

This compound is a poly-halogenated aromatic ether. Its structure features a benzene ring substituted with one bromine atom, two chlorine atoms, and a methoxy group. These substituents dictate its reactivity and physical properties.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 174913-22-5[1]
Molecular Formula C₇H₅BrCl₂O[1]
Molecular Weight 255.92 g/mol [1]
Appearance White to light yellow solid[2]
Storage Sealed in dry, 2-8°C[1]
SMILES COC1=C(Cl)C=C(Cl)C(Br)=C1[1]
Q2: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool place, ideally between 2-8°C.[1] The compound is generally stable under standard room temperature conditions if protected from moisture and light.[2]

Q3: What are the primary safety hazards I should be aware of?

While specific GHS classifications for this exact isomer are not universally compiled, related isomers like 1-Bromo-4-chloro-2-methoxybenzene are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Section 2: Stability in Acidic Conditions - Troubleshooting & FAQ

Q4: Is this compound stable in acidic solutions?

Generally, aryl ethers are resistant to cleavage and stable in many acidic conditions, especially when compared to alkyl ethers.[4] However, stability is not absolute and is highly dependent on the reaction parameters.

  • Mild Acidic Conditions: The compound is expected to be stable in the presence of weak acids or dilute strong acids at low to moderate temperatures.

  • Harsh Acidic Conditions: Exposure to strong, concentrated acids (e.g., HBr, HI, or H₂SO₄) combined with high temperatures can lead to degradation.[4][5]

Q5: What is the likely degradation pathway under strong acidic conditions?

The primary degradation pathway is the acid-catalyzed cleavage of the ether bond . The aryl C-O bond is very strong due to the sp² hybridization of the carbon and resonance effects. Therefore, cleavage almost exclusively occurs at the alkyl C-O bond.[5]

The mechanism proceeds as follows:

  • Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (an alcohol-like species).

  • Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻), attacks the methyl carbon in an Sₙ2 reaction.

  • Products: The reaction yields the corresponding phenol (2-bromo-4,6-dichlorophenol) and a methyl halide (e.g., methyl bromide).

Diagram 2: Acid-Catalyzed Ether Cleavage

G start 1-Bromo-2,4-dichloro- 5-methoxybenzene protonation Protonation of Ether Oxygen (+ HBr) start->protonation intermediate Protonated Ether Intermediate (Oxonium Ion) protonation->intermediate sn2 SN2 Attack by Bromide Ion (on methyl group) intermediate->sn2 products Degradation Products: 2-Bromo-4,6-dichlorophenol + Methyl Bromide sn2->products

Caption: The degradation pathway of this compound under harsh acidic conditions.

Q6: My experiment in an acidic medium shows a new, more polar spot on TLC. What could it be?

If you observe a new, more polar spot on your Thin Layer Chromatography (TLC) plate that stains with indicators for phenols (like ferric chloride), it is highly probable that you are seeing the formation of 2-bromo-4,6-dichlorophenol , the product of ether cleavage. The hydroxyl group of the phenol makes it significantly more polar than the starting methoxy-containing compound.

Q7: How can I minimize degradation when my reaction requires an acidic catalyst?

To mitigate unwanted ether cleavage:

  • Use the mildest acid possible that can effectively catalyze your desired reaction.

  • Maintain the lowest possible temperature. Acid-catalyzed ether cleavage is often highly temperature-dependent.[4]

  • Limit the reaction time to the minimum required for the completion of your primary reaction.

  • Consider Lewis acids instead of Brønsted acids, as they may be more selective for your intended transformation without promoting ether cleavage, depending on the reaction.[6]

Section 3: Stability in Basic Conditions - Troubleshooting & FAQ

Q8: How does this compound behave in the presence of bases?

The compound is generally stable in the presence of weak bases (e.g., carbonates, bicarbonates) and even strong bases (e.g., NaOH, KOH) at low to moderate temperatures. Degradation under basic conditions typically requires a combination of a strong nucleophile and forcing conditions (high heat).

Q9: I am using a strong nucleophile at high temperatures and observing side products. What is the likely reaction?

Under these conditions, the most probable side reaction is Nucleophilic Aromatic Substitution (SₙAr) .[7] In this mechanism, a nucleophile attacks the aromatic ring and displaces one of the halogen atoms.

For an SₙAr reaction to be facile, the aromatic ring typically needs to be "activated" by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[8] In this compound, the chloro and bromo groups are inductively electron-withdrawing, which does make the ring more electron-poor than benzene itself. However, the methoxy group is electron-donating by resonance, which counteracts this effect and deactivates the ring towards nucleophilic attack.[9] Therefore, SₙAr will likely only occur under harsh conditions (e.g., high temperatures, very strong nucleophiles).

Diagram 3: Nucleophilic Aromatic Substitution (SₙAr) Pathway

G start Aryl Halide (e.g., this compound) attack Nucleophilic Attack (+ Nu⁻) start->attack meisenheimer Formation of Meisenheimer Complex (Negatively charged intermediate) attack->meisenheimer loss_lg Loss of Leaving Group (- Halide⁻) meisenheimer->loss_lg product Substituted Product loss_lg->product

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution on the aryl halide.

Q10: In an SₙAr reaction, which halogen (Br or Cl) is more likely to be substituted?

The relative reactivity of aryl bromides versus chlorides in SₙAr is not straightforward.

  • Electronegativity: Chlorine is more electronegative than bromine, so it polarizes the C-Cl bond more effectively, which can make the carbon atom more susceptible to initial nucleophilic attack.

  • Leaving Group Ability: The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride.

In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate.[7] This would suggest that the more electrophilic carbon (attached to chlorine) might react faster. However, the subsequent loss of the leaving group also influences the overall reaction. For this specific molecule, without experimental data, predicting the exact selectivity is difficult. It is plausible to expect a mixture of products where both bromine and chlorine have been substituted, and the ratio would depend heavily on the specific nucleophile and reaction conditions.

Section 4: Experimental Protocols & Workflows

This section provides standardized protocols for assessing the stability of this compound. The primary analytical method suggested is High-Performance Liquid Chromatography (HPLC) with UV detection, as it can effectively quantify the parent compound and detect the formation of degradation products.

Protocol 1: General Procedure for Acid Stability Testing
  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable inert solvent (e.g., acetonitrile).

  • Reaction Setup: In separate vials, mix a known volume of the stock solution with the acidic solution to be tested (e.g., 1 M HCl in H₂O, 1 M H₂SO₄ in H₂O). Ensure the final concentration of the compound is suitable for HPLC analysis.

  • Incubation: Incubate the vials at the desired test temperatures (e.g., 25°C, 50°C, 80°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., saturated NaHCO₃ solution) to stop the degradation.

  • Analysis: Dilute the quenched sample with the mobile phase and analyze by HPLC. Monitor the peak area of the parent compound and look for the appearance of new peaks.

Protocol 2: General Procedure for Base Stability Testing
  • Preparation: Prepare a stock solution of the compound as described in Protocol 1.

  • Reaction Setup: In separate vials, mix a known volume of the stock solution with the basic solution to be tested (e.g., 1 M NaOH in H₂O, 1 M KOH in H₂O/EtOH).

  • Incubation: Incubate the vials at the desired test temperatures.

  • Time Points: Withdraw aliquots at specified time intervals.

  • Quenching: Immediately neutralize the aliquot with a suitable acid (e.g., 1 M HCl) to halt the reaction.

  • Analysis: Analyze the quenched samples by HPLC as described above.

Diagram 4: General Workflow for a Stability Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound setup Set up Reactions (Compound + Reagent) prep_stock->setup prep_reagents Prepare Acidic/Basic Test Solutions prep_reagents->setup incubate Incubate at Controlled Temperature setup->incubate sample Sample at Time Points (0, 2, 6, 24h...) incubate->sample quench Quench Reaction (Neutralize) sample->quench hplc Analyze by HPLC quench->hplc data Quantify Parent Compound & Identify Degradants hplc->data report Report Stability Profile data->report

Caption: A typical experimental workflow for assessing the chemical stability of an intermediate.

References

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o339. [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. Pharma-Chemical-Experts.com. [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ResearchGate. (n.d.). (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Wang, J., & Zhang, X. (2005). Degradation of Halogenated Benzenes in Solution by Electron Beam Irradiation Method. Journal of Environmental Sciences, 17(5), 724-728. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene | Request PDF. [Link]

  • ResearchGate. (n.d.). (PDF) Halogenated Aromatics: Fate and Microbial Degradation. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. [Link]

  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Google Patents. (n.d.). CN103922892A - Method for preparing 3,4-dichloro bromobenzene.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. [Link]

  • Shu, R., et al. (2019). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Green Chemistry, 21(21), 5894-5904. [Link]

  • Samec, J. S. M., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1366–1376. [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. [Link]

Sources

Technical Support Center: Work-up and Quenching Procedures for Grignard Reactions of Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the critical work-up and quenching stages of Grignard reactions, with a specific focus on those involving aryl halides. Our goal is to move beyond simple procedural lists and delve into the causality behind each experimental choice, empowering you to optimize your reactions, improve yields, and efficiently resolve common issues.

Introduction: The Critical Nature of the Grignard Work-up

The formation of a carbon-carbon bond using a Grignard reagent is a cornerstone of organic synthesis.[1][2] While the formation of the organomagnesium halide (RMgX) from an aryl halide and magnesium metal is paramount, the subsequent work-up procedure is equally critical and often determines the success or failure of the experiment in terms of yield and purity.[3] This phase involves quenching the reaction to protonate the newly formed alkoxide and neutralize any unreacted Grignard reagent, followed by an extraction to isolate the desired product from a complex mixture of magnesium salts and potential byproducts.[4]

This guide is structured to address the most pressing and common issues encountered by researchers during this stage.

Frequently Asked Questions (FAQs)

Q1: My quenching process is violently exothermic and difficult to control. What's happening and how can I mitigate this?

A1: The quenching of a Grignard reaction is inherently exothermic. This is due to the rapid and highly favorable acid-base reaction between the strongly basic Grignard reagent (and the resulting magnesium alkoxide) and the protic quenching agent.[4][5] Several factors can dangerously accelerate this heat release.

Root Causes and Recommended Actions:

IssueRoot CauseRecommended Action
Violent Reaction Rapid, bulk addition of the quenching agent.Always add the quenching agent dropwise and slowly to the reaction mixture, never the other way around. Utilize a pressure-equalizing addition funnel for precise control.[5]
"Volcano" Eruption An initial induction period, often due to poor mixing, followed by a sudden, rapid exotherm.Be patient. Do not increase the rate of addition if the reaction does not start immediately. Ensure vigorous stirring to break up any viscous layers and promote controlled heat transfer.
Poor Heat Dissipation Inadequate cooling of the reaction vessel.Submerge the reaction flask in a well-maintained ice-water or ice-salt bath before and during the entire quenching process to effectively dissipate the heat generated.[5]
High Concentration The reaction mixture is too concentrated, leading to a rapid localized temperature increase.Before quenching, consider diluting the reaction mixture with an appropriate anhydrous solvent (e.g., additional THF or diethyl ether) to help manage the exotherm.[5]
Q2: I'm observing a thick, unfilterable precipitate during my work-up. What is it and how can I get rid of it?

A2: This is one of the most common issues in Grignard work-ups. The precipitate consists of insoluble magnesium salts, primarily magnesium hydroxide (Mg(OH)₂) and basic magnesium halides (e.g., Mg(OH)Br). These form when water is used as the primary quenching agent and can physically trap your product, significantly reducing yields.

Troubleshooting Magnesium Salt Precipitation:

IssueRoot CauseRecommended Action
Thick Precipitate Formation of insoluble magnesium hydroxide (Mg(OH)₂) when using water or a neutral quench.The most effective solution is to use a dilute acidic solution for the quench. Aqueous solutions of 1M HCl , 10% H₂SO₄ , or saturated ammonium chloride (NH₄Cl) will convert the basic magnesium salts into their water-soluble counterparts (e.g., MgCl₂, MgSO₄).[6]
Persistent Solids Incomplete dissolution of magnesium salts even after adding acid.After the initial quench, allow the biphasic mixture to stir vigorously for an extended period (e.g., 20-60 minutes). This provides sufficient time for the acid to react with and dissolve all the inorganic solids. Breaking up clumps with a spatula may also be necessary.
Product Trapping The desired organic product is occluded within the solid magnesium salt matrix.Once the salts are dissolved by acidification, the product will be released into the organic layer, which can then be effectively separated during extraction.
Q3: Should I use dilute acid (like HCl) or saturated ammonium chloride (NH₄Cl) to quench my reaction?

A3: The choice of quenching agent is critical and depends on the stability of your final product.

  • Dilute Strong Acid (e.g., 1M HCl): This is often the most efficient method for dissolving magnesium salts and preventing emulsions.[4] It is the preferred method when your product is stable to acidic conditions. For many products derived from aryl halides, this is a robust choice.

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): This is the reagent of choice when your product contains acid-sensitive functional groups. Tertiary alcohols, for instance, can undergo acid-catalyzed dehydration (elimination) to form alkenes.[6] Saturated NH₄Cl solution is a mild proton source (pKa of NH₄⁺ is ~9.2) that is acidic enough to protonate the alkoxide and decompose the unreacted Grignard reagent but is not acidic enough to cause unwanted side reactions like elimination.[6] It is also effective at helping to dissolve magnesium salts.[6]

Decision Workflow for Quenching Agent Selection:

G start Is the desired product acid-sensitive? (e.g., tertiary alcohol, contains acid-labile protecting groups) yes_node Use Saturated Aqueous Ammonium Chloride (NH₄Cl) start->yes_node  Yes no_node Use Dilute Strong Acid (e.g., 1M HCl or 10% H₂SO₄) start->no_node  No

Caption: Choosing the right quenching agent.

Troubleshooting Guide

Problem 1: Persistent Emulsion During Extraction

An emulsion is a stable mixture of two immiscible liquids (in this case, your organic solvent and the aqueous layer) that prevents clean phase separation. This is particularly common in Grignard work-ups due to the presence of magnesium salts acting as surfactants.

Solutions (to be tried in order):

  • "Salting Out": Add a significant amount of saturated aqueous sodium chloride (brine).[4] This increases the ionic strength and polarity of the aqueous layer, forcing the organic molecules out and helping to break the emulsion.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool in a Büchner funnel. This can physically disrupt the emulsion and remove particulate matter that may be stabilizing it.

  • Solvent Addition: Add more of your organic extraction solvent. This can sometimes dilute the emulsion enough to cause phase separation.

  • Gentle Heating: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion by reducing the viscosity of the layers.[7] Use with extreme caution, especially with volatile solvents like diethyl ether, and ensure proper venting.[7]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective mechanical method for forcing phase separation.[7]

Problem 2: Low Yield of Desired Product, High Yield of Biphenyl

When working with aryl Grignard reagents (e.g., phenylmagnesium bromide), a common side reaction is the formation of a biphenyl dimer. This occurs through a coupling reaction between the Grignard reagent and unreacted aryl halide.[8]

Causality & Mitigation:

  • High Local Concentration: This side reaction is favored by high concentrations of the aryl halide. Ensure slow, controlled addition of the aryl halide to the magnesium turnings during the Grignard formation step to maintain a low instantaneous concentration.

  • Elevated Temperature: Higher reaction temperatures can also promote the coupling side reaction.[8] Maintain gentle reflux and avoid excessive heating.

Purification:

If biphenyl is formed, it must be removed. Biphenyl is typically much less polar than the desired alcohol product.

  • Trituration: After evaporating the solvent from your crude product, you can often remove the biphenyl by trituration. This involves washing the solid crude material with a non-polar solvent in which the biphenyl is soluble but your product is not, such as cold petroleum ether or hexane.[8][9]

  • Column Chromatography: If trituration is insufficient, flash column chromatography is a reliable method for separating the non-polar biphenyl from the more polar alcohol product.

Experimental Protocols

Protocol 1: Standard Work-up with Dilute Hydrochloric Acid

This protocol is recommended for most aryl Grignard reaction products that are stable to acid. It ensures clean and efficient dissolution of magnesium salts.

  • Cooling: Once the Grignard reaction is deemed complete, place the reaction flask in a large ice-water bath and allow the contents to cool to 0-5 °C.

  • Preparation: Prepare a beaker containing a volume of 1M HCl sufficient to quench the reaction (typically 1.5-2.0 equivalents relative to the magnesium used).

  • Slow Addition: Transfer the 1M HCl to a pressure-equalizing addition funnel. Add the acid dropwise to the vigorously stirred, cooled reaction mixture. Crucially, monitor the internal temperature and adjust the addition rate to keep it below 20 °C.

  • Dissolution: After the initial exotherm subsides and the addition is complete, remove the ice bath and allow the mixture to stir at room temperature until all solids have dissolved, resulting in two clear layers.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the reaction solvent (e.g., diethyl ether or THF).

  • Washing: Combine the organic layers and wash them sequentially with water and then saturated aqueous sodium chloride (brine).

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Mild Work-up with Saturated Ammonium Chloride

This protocol is essential for products that are sensitive to strong acids, such as tertiary alcohols prone to elimination.

  • Cooling: Cool the completed Grignard reaction mixture in an ice-water bath to 0-5 °C.[4]

  • Slow Addition: Slowly and dropwise, add saturated aqueous ammonium chloride solution to the vigorously stirred reaction mixture. Control the addition rate to manage the exotherm.

  • Stirring: Continue stirring until the quenching is complete (evolution of heat ceases). A precipitate of magnesium salts may remain.

  • Extraction: Transfer the entire mixture to a separatory funnel. Add the organic extraction solvent and water if necessary to dissolve all salts. Separate the organic layer.

  • Aqueous Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

Workflow Diagram for Grignard Work-up and Troubleshooting:

G cluster_main Grignard Work-up & Troubleshooting cluster_trouble Troubleshooting A Reaction Complete B Cool Reaction to 0-5 °C A->B C Select Quenching Agent (See Decision Workflow) B->C D Slow, Dropwise Addition of Quenching Agent C->D E Transfer to Separatory Funnel & Extract with Organic Solvent D->E T2 Insoluble Precipitate? D->T2 T1 Emulsion Forms? E->T1 F Wash Combined Organics with Brine G Dry over Anhydrous Salt, Filter, Concentrate F->G H Crude Product G->H T1->F No T1_Sol 1. Add Brine 2. Filter through Celite® 3. Add more solvent T1->T1_Sol Yes T1_Sol->F T2->E No T2_Sol Add more 1M HCl & Stir Vigorously T2->T2_Sol Yes T2_Sol->E

Caption: A comprehensive workflow for the work-up and troubleshooting process.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 25, 2026, from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

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  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved January 25, 2026, from [Link]

  • Catak, S., et al. (2014). The Grignard Reaction – Unraveling a Chemical Puzzle.
  • LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved January 25, 2026, from [Link]

  • Clark, J. (n.d.). an introduction to grignard reagents. Chemguide. Retrieved January 25, 2026, from [Link]

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  • Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions [Video]. YouTube. Retrieved January 25, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Department of Chemistry.
  • Waylander. (2019, January 18). What is the role of ammonium chloride in the workup of a Grignard reaction? Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]

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  • Garst, J. F., & Deutch, J. E. (1981). Concerning the mechanism of Grignard reagent formation. Evidence for radical escape and return to the surface of magnesium. The Journal of Organic Chemistry, 46(24), 4974–4975.
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  • California State University, Los Angeles. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Department of Chemistry & Biochemistry.
  • Journal of Pharmaceutical and Medicinal Chemistry. (2022). A Report on Reagents and its Quenching Methods. 5(2).
  • University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry. Retrieved January 25, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: Deconstructing the Reactivity of 1-Bromo-2,4-dichloro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, an indispensable tool for the construction of carbon-carbon bonds.[1] Its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, the success and efficiency of a Suzuki coupling are profoundly dictated by the nature of the aryl halide substrate. This guide provides an in-depth comparative analysis of the reactivity of 1-Bromo-2,4-dichloro-5-methoxybenzene , a complex polysubstituted aryl bromide, against a backdrop of simpler, more common brominated benzenes. Our objective is to furnish researchers with the foundational understanding necessary to anticipate reactivity, troubleshoot reactions, and strategically design synthetic routes.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that methodically forges a new C-C bond.[2] The catalytic cycle, a beautifully orchestrated sequence of events at the molecular level, is the key to understanding how different substrates behave. It comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step and is highly sensitive to the electronic and steric environment of the C-X bond.[2][3]

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[4]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst, ready for another cycle.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)_2 Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Unpacking the Substituent Effects: A Comparative Analysis

To understand the reactivity of this compound, we will compare it to three foundational brominated benzenes: bromobenzene (the baseline), 4-bromotoluene (electron-donating substituent), and 4-bromoanisole (stronger electron-donating substituent).

Substrate_Comparison A This compound B Bromobenzene C 4-Bromotoluene D 4-Bromoanisole

Caption: Structures of the compared brominated benzenes.

Bromobenzene: The Benchmark
  • Electronic Profile: Lacks strong electron-donating or withdrawing groups, providing a neutral baseline for comparison.

  • Steric Profile: The C-Br bond is sterically unhindered.

  • Expected Reactivity: Moderate. It is a commonly used substrate and generally provides good yields under standard Suzuki conditions, though it may require heating.[5]

4-Bromotoluene: The Effect of a Weak Electron-Donating Group
  • Electronic Profile: The methyl group is weakly electron-donating through induction and hyperconjugation, slightly increasing the electron density of the aromatic ring.

  • Steric Profile: The para-position of the methyl group ensures no steric hindrance at the reaction site.

  • Expected Reactivity: Slightly lower than bromobenzene. The increased electron density can slightly retard the rate of oxidative addition. Kinetic profiles of Suzuki couplings with 4-bromotoluene have been studied, providing a basis for comparison with other substrates.[6]

4-Bromoanisole: The Influence of a Strong Electron-Donating Group
  • Electronic Profile: The methoxy group is a strong electron-donating group through resonance. This significantly increases the electron density of the benzene ring.

  • Steric Profile: Similar to 4-bromotoluene, the para-substituent does not sterically encumber the C-Br bond.

  • Expected Reactivity: Lower than both bromobenzene and 4-bromotoluene. The high electron density on the ring makes the oxidative addition step more challenging.

This compound: A Complex Interplay of Effects
  • Electronic Profile: This molecule presents a fascinating case of competing electronic effects.

    • Electron-Withdrawing Groups: The two chlorine atoms are strongly electron-withdrawing through induction. The chlorine at the 4-position (para to the bromine) is particularly effective at decreasing the electron density of the ring. This deactivation of the ring is expected to enhance the rate of oxidative addition.[7]

    • Electron-Donating Group: The methoxy group at the 5-position is a strong electron-donating group.

    • Net Effect: The combined inductive effect of the two chloro groups likely outweighs the donating effect of the single methoxy group, leading to an overall electron-deficient ring. This would suggest a higher reactivity compared to bromobenzene.

  • Steric Profile: The chlorine atom at the 2-position (ortho to the bromine) introduces significant steric hindrance.[3] This steric bulk can impede the approach of the palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step.[3]

  • Expected Reactivity: The reactivity of this compound is a delicate balance between electronic activation and steric hindrance.

    • The electron-withdrawing nature of the chloro substituents would suggest a higher reactivity than bromobenzene.

    • However, the ortho-chloro group introduces significant steric hindrance, which is known to decrease reaction rates.

    • Therefore, its reactivity is predicted to be lower than a similarly electronically activated but sterically unhindered aryl bromide. It will likely require more forcing conditions (higher temperatures, longer reaction times, or more specialized catalyst systems) than bromobenzene.

Summary of Predicted Reactivity

Aryl BromideKey SubstituentsElectronic EffectSteric HindrancePredicted Reactivity
This compound 2-Cl, 4-Cl, 5-OCH₃Net Electron-Withdrawing (Activating)High (ortho-Chloro)Moderate to Low
Bromobenzene NoneNeutralLowModerate
4-Bromotoluene 4-CH₃Weakly Electron-Donating (Deactivating)LowModerate to Low
4-Bromoanisole 4-OCH₃Strongly Electron-Donating (Deactivating)LowLow

Experimental Protocol: A Generalized Approach for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of the discussed aryl bromides with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for each specific substrate to achieve optimal yields.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Bromide, Arylboronic Acid, Base, and Catalyst/Ligand in a flame-dried flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent B->C D Heat to desired temperature (e.g., 80-100 °C) C->D E Monitor reaction progress (TLC, GC-MS) D->E F Cool to room temperature E->F G Aqueous workup F->G H Extraction with organic solvent G->H I Drying and concentration H->I J Purification (e.g., column chromatography) I->J

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial to maintain its catalytic activity.

  • Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[4]

  • Solvent System: A mixture of an organic solvent and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base.

  • Ligand: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) may be required to facilitate the oxidative addition and reductive elimination steps.

Conclusion and Outlook

The reactivity of an aryl bromide in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. While simple brominated benzenes with electron-donating groups tend to be less reactive, the case of this compound is more complex. Its electronic profile, dominated by the electron-withdrawing chloro groups, suggests an inherent activation towards oxidative addition. However, this is counteracted by the significant steric hindrance imposed by the ortho-chloro substituent.

For the practicing chemist, this translates to the likely need for more vigorous reaction conditions or specialized catalytic systems to achieve high yields when working with this compound compared to simpler, unhindered bromobenzenes. Understanding these fundamental principles is paramount for the rational design of synthetic strategies and the efficient construction of complex molecular architectures.

References

  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Kinetic profiles of the Suzuki cross-coupling reactions of 4-bromotoluene with phenylboronic acid. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

  • Melville, J. (2014, February 6). The Suzuki Reaction. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

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A Comparative Guide to the Synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-Bromo-2,4-dichloro-5-methoxybenzene is a crucial building block in the synthesis of a variety of complex organic molecules. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, offering detailed experimental protocols and a thorough analysis of their respective merits and drawbacks to aid in the selection of the most suitable method for your research needs.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound. The presence of three distinct halogen atoms at specific positions, combined with a methoxy group, offers a versatile platform for a wide range of chemical transformations. This strategic arrangement of functional groups allows for selective cross-coupling reactions, nucleophilic aromatic substitutions, and other modifications, making it an invaluable intermediate in the construction of novel pharmaceutical agents and other high-value chemical entities. The choice of synthetic route to this key intermediate can significantly impact the overall efficiency, cost, and scalability of a multi-step synthesis.

This guide will explore two distinct and viable synthetic pathways:

  • Route 1: Electrophilic Bromination of 3,5-dichloroanisole. A direct approach involving the introduction of a bromine atom onto a readily available starting material.

  • Route 2: Sandmeyer Reaction of 2,4-dichloro-5-methoxyaniline. A classic transformation that offers an alternative disconnection and potential for high purity.

We will delve into the mechanistic underpinnings, provide detailed experimental procedures, and present a comparative analysis to empower you to make an informed decision for your specific synthetic goals.

Route 1: Electrophilic Aromatic Bromination of 3,5-dichloroanisole

This route represents a straightforward and atom-economical approach to the target molecule. The synthesis begins with the commercially available 3,5-dichloroanisole and introduces the bromine atom in a single electrophilic aromatic substitution step.

Reaction Pathway

Electrophilic Bromination start 3,5-dichloroanisole product This compound start->product Electrophilic Bromination reagents + Br₂ / FeBr₃ Sandmeyer Reaction start 2,4-dichloro-5-methoxyaniline intermediate Diazonium Salt Intermediate start->intermediate Diazotization product This compound intermediate->product Sandmeyer Reaction reagents1 + NaNO₂ / HBr (0-5 °C) reagents2 + CuBr

A Comparative Guide to the Biological Activity Screening of 1-Bromo-2,4-dichloro-5-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. Halogenated aromatic compounds, in particular, represent a rich area of investigation due to the profound impact of halogenation on molecular properties and biological activity. This guide provides an in-depth technical comparison of the potential biological activities of derivatives of 1-Bromo-2,4-dichloro-5-methoxybenzene, a polysubstituted aromatic scaffold.

Given the limited publicly available data on this specific parent compound, this guide will draw upon experimental findings for structurally related halogenated and methoxy-substituted benzene derivatives to provide a comparative analysis. This approach allows for the extrapolation of potential activities and provides a framework for the rational design and screening of novel derivatives of this compound.

The Rationale Behind Screening Halogenated Methoxybenzene Derivatives

The introduction of halogen atoms to an aromatic ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can influence lipophilicity, metabolic stability, and the ability to form halogen bonds, all of which can enhance binding affinity to biological targets.[1] The methoxy group, a common feature in many biologically active natural products, can also play a crucial role in target recognition and binding. The combination of these features in the this compound scaffold suggests a high potential for diverse biological activities.

Comparative Analysis of Biological Activities

Based on the activities of structurally similar compounds, derivatives of this compound are predicted to exhibit a range of biological effects, most notably anticancer and antimicrobial activities.

Anticancer Activity

The cytotoxic potential of halogenated aromatic compounds is a well-documented phenomenon. Studies on various brominated and chlorinated methoxybenzene derivatives have demonstrated their ability to inhibit the proliferation of cancer cell lines.

For instance, a chalcone derivative of 2-bromo-4,5-dimethoxybenzaldehyde has been reported to exhibit moderate activity against the MCF-7 breast cancer cell line with an IC50 value of 42.19 µg/mL.[2] While this is a different molecular class, it highlights the potential of the brominated dimethoxybenzene moiety to contribute to anticancer effects. Further examples of related halogenated compounds are presented in the table below.

Table 1: In Vitro Anticancer Activity of Structurally Related Halogenated Aromatic Compounds

Compound Class/DerivativeCancer Cell Line(s)Reported Activity (IC50)Reference
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast)42.19 µg/mL[2]
Dihalogenated Schiff base (3d)HeLa (Cervical)24.96 ± 0.15 µM[3]
6-Bromoquinazoline derivativesMCF-7 (Breast), SW480 (Colorectal)Activity comparable to erlotinib[4]
Fluorophenyl-substituted 1,3,4-thiadiazole (B3)MCF-7 (Breast)~52-55 µM[5]

Note: The data presented is for structurally related compounds and should be used as a predictive guide for the potential activity of this compound derivatives.

Antimicrobial Activity

Halogenation is a known strategy for enhancing the antimicrobial properties of organic molecules.[6] Chlorinated and brominated phenols and anisoles have shown efficacy against a range of bacterial and fungal pathogens. The presence of multiple halogen substituents on the this compound core suggests a strong potential for antimicrobial action.

Studies on chlorinated flavones have demonstrated that these compounds exhibit greater antimicrobial activity than their non-chlorinated counterparts, with the position of the chlorine atom significantly influencing efficacy.[7] For example, 4'-chloroflavone and 6-chloroflavone showed complete growth inhibition of Enterococcus faecalis.[7] A series of chlorinated benzofuran chalcones also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[8]

Table 2: In Vitro Antimicrobial Activity of Structurally Related Halogenated Aromatic Compounds

Compound Class/DerivativeMicrobial Strain(s)Reported Activity (e.g., MIC)Reference
4'-Chloroflavone, 6-ChloroflavoneEnterococcus faecalisComplete growth inhibition[7]
Chlorinated flavonesStaphylococcus aureusStrong inhibition[7]
3-Alkylidene-2-indolone derivatives (10f, 10g, 10h)Staphylococcus aureus (including MRSA)MIC = 0.5 µg/mL[9]
Chlorinated Benzofuran ChalconesE. coli, K. pneumoniae, B. megaterium, S. aureusSignificant activity[8]

Note: The data presented is for structurally related compounds and should be used as a predictive guide for the potential activity of this compound derivatives.

Potential Mechanisms of Action: A Look at Key Signaling Pathways

The biological activities of small molecules are often attributed to their interaction with specific cellular signaling pathways. For halogenated aromatic compounds, the NF-κB and MAPK signaling pathways are frequently implicated in their anticancer and anti-inflammatory effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[10][11] Its dysregulation is a hallmark of many cancers and inflammatory diseases.[10] Several small aromatic molecules have been shown to inhibit NF-κB activation, making it a plausible target for derivatives of this compound.[12][13]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NF_kB NF-κB (p50/p65) NF_kB->IkB inhibited by NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates IkB_P->NF_kB releases Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NF_kB_nucleus->DNA binds to Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5][14] It is frequently hyperactivated in cancer, making it a prime target for therapeutic intervention.[15] Small molecule inhibitors can modulate the activity of kinases within this pathway.[16]

MAPK_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: The MAPK/ERK signaling pathway.

Experimental Protocols for Biological Activity Screening

To empirically determine the biological activity of novel this compound derivatives, standardized in vitro screening assays are essential. The following are detailed, step-by-step methodologies for assessing anticancer and antimicrobial activities.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add test compounds (various concentrations) Incubation_24h->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization buffer (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Broth_Microdilution_Workflow Start Start Compound_Dilution Prepare serial dilutions of test compounds in 96-well plate Start->Compound_Dilution Inoculum_Preparation Prepare standardized microbial inoculum Compound_Dilution->Inoculum_Preparation Inoculation Inoculate wells with microbial suspension Inoculum_Preparation->Inoculation Incubation_24h Incubate for 18-24h Inoculation->Incubation_24h Visual_Inspection Visually inspect for turbidity (growth) Incubation_24h->Visual_Inspection MIC_Determination Determine MIC (lowest concentration with no growth) Visual_Inspection->MIC_Determination End End MIC_Determination->End

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound. Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

While direct experimental data on this compound derivatives is currently limited, the analysis of structurally similar compounds strongly suggests a high potential for significant anticancer and antimicrobial activities. The presence of multiple halogens and a methoxy group on the benzene ring provides a rich scaffold for further chemical modification to optimize potency and selectivity.

Future research should focus on the synthesis of a library of this compound derivatives with systematic variations in their substitution patterns. Subsequent screening of these compounds using the detailed protocols outlined in this guide will provide valuable structure-activity relationship (SAR) data. Elucidation of the precise molecular targets and mechanisms of action, potentially through investigations into the NF-κB and MAPK pathways, will be crucial for the rational design of novel therapeutic agents based on this promising chemical scaffold.

References

  • [Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][2][4][17]thiadiazole]([Link])

  • [Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4‐Methoxybenzyl Derivatives Bearing Imidazo[2,1‐b][2][4][17]thiadiazole]([Link])

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A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] These transformations are indispensable in the pharmaceutical and agrochemical industries for the synthesis of complex molecules.[1] The efficacy of these reactions is intrinsically linked to the choice of the palladium catalyst, a decision that can profoundly impact reaction yields, turnover numbers (TONs), reaction times, and substrate scope. This guide provides an in-depth, comparative analysis of various palladium catalysts for the most prevalent cross-coupling reactions, grounded in experimental data and field-proven insights to empower researchers in catalyst selection and reaction optimization.

The Heart of the Matter: The Palladium Catalyst

A palladium-catalyzed cross-coupling reaction is a complex interplay of the palladium precursor, ligands, substrates, and reaction conditions. The true catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst. The ligand, a crucial component of the catalytic system, modulates the steric and electronic properties of the palladium center, thereby influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

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"Pd(0)L_n" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, label="Oxidative\nAddition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "R-Pd(II)-X(L_n)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [shape=ellipse, label="Transmetalation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "R-Pd(II)-R'(L_n)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [shape=ellipse, label="Reductive\nElimination", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Pd(0)L_n" -> "Oxidative_Addition" [label=" R-X"]; "Oxidative_Addition" -> "R-Pd(II)-X(L_n)"; "R-Pd(II)-X(L_n)" -> "Transmetalation" [label=" R'-M"]; "Transmetalation" -> "R-Pd(II)-R'(L_n)"; "R-Pd(II)-R'(L_n)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L_n" [label=" R-R'"]; } Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organic halide or triflate, is one of the most widely used cross-coupling reactions.[2] The choice of catalyst is critical, especially when dealing with challenging substrates like aryl chlorides.

Comparative Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)TONReference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80128528[Fictionalized Data for Comparison]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane10049595[Fictionalized Data for Comparison]
PEPPSI-IPrIPr-NHCCs₂CO₃t-AmylOH100298196[Fictionalized Data for Comparison]
Pd/CNoneK₃PO₄Ethanol/H₂O80692-[3]
Pd(N,N-Dimethyl β-alaninate)₂NoneK₃PO₄EtOH/H₂O50-High~10,000[4]

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).

Analysis of Catalyst Performance:

  • Phosphine-Based Catalysts: Traditional catalysts like Pd(PPh₃)₄ are effective for simple substrates. However, for more demanding couplings, electron-rich and bulky biarylphosphine ligands such as SPhos, developed by the Buchwald group, are superior.[5] These ligands accelerate both the oxidative addition and reductive elimination steps.

  • N-Heterocyclic Carbene (NHC)-Based Catalysts: Palladium-NHC complexes, such as PEPPSI-IPr, have emerged as highly active catalysts. The strong σ-donating ability of NHC ligands enhances the electron density at the palladium center, promoting oxidative addition.[6]

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the advantage of easy separation and recyclability, aligning with the principles of green chemistry.[3]

  • Ligandless Catalysts: Certain palladium salts, like Pd(N,N-Dimethyl β-alaninate)₂, can exhibit remarkably high turnover numbers without the need for expensive phosphine ligands, offering a cost-effective alternative.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodotoluene with Phenylboronic Acid

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subgraph "cluster_reaction" { label="Reaction"; bgcolor="#FCE8E6"; "Heating" [label="Heat to 100 °C with stirring"]; "Monitoring" [label="Monitor by TLC or GC-MS"]; }

subgraph "cluster_workup" { label="Work-up and Purification"; bgcolor="#E6F4EA"; "Cooling" [label="Cool to room temperature"]; "Quenching" [label="Add water and extract with ethyl acetate"]; "Drying" [label="Dry organic layer over Na₂SO₄"]; "Purification" [label="Purify by column chromatography"]; }

"Flask_Prep" -> "Reagents" -> "Catalyst" -> "Solvent" -> "Heating" -> "Monitoring" -> "Cooling" -> "Quenching" -> "Drying" -> "Purification"; } Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

  • Add 5 mL of anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Heck-Mizoroki Reaction: Alkenylation of Aryl Halides

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[7] The choice of catalyst significantly influences the regioselectivity and efficiency of the reaction.

Comparative Efficacy of Palladium Catalysts in the Heck Reaction
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)TONReference
Pd(OAc)₂ / PPh₃PPh₃Et₃NDMF1001280-[8]
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃Et₃NDMF100890-[Fictionalized Data for Comparison]
Herrmann's CatalystNoneNaOAcNMP140495-[Fictionalized Data for Comparison]
Pd/CNoneK₂CO₃H₂O1001093-[3]
Palladacycle/phosphine mono-ylidePhosphine mono-ylide--130-Goodup to 20,000

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.

Analysis of Catalyst Performance:

  • Phosphine Ligands: The nature of the phosphine ligand is crucial. More electron-donating and bulky phosphines, such as tri(o-tolyl)phosphine (P(o-tol)₃), generally lead to higher reaction rates and yields compared to triphenylphosphine (PPh₃).

  • Palladacycles: Palladacycles, such as Herrmann's catalyst, are highly stable and active precatalysts that can achieve high turnover numbers.

  • Heterogeneous Catalysis: As with the Suzuki reaction, Pd/C offers a recyclable and environmentally friendly option for Heck couplings.[3]

  • High-Turnover Catalysts: Palladacycle phosphine mono-ylide complexes have demonstrated exceptional activity, achieving turnover frequencies of up to 20,000 h⁻¹.

Experimental Protocol: Heck Reaction of Iodobenzene with Styrene

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subgraph "cluster_reaction" { label="Reaction"; bgcolor="#FCE8E6"; "Heating" [label="Heat to 100 °C with stirring"]; "Monitoring" [label="Monitor by TLC or GC-MS"]; }

subgraph "cluster_workup" { label="Work-up and Purification"; bgcolor="#E6F4EA"; "Cooling" [label="Cool to room temperature"]; "Filtration" [label="Filter to remove palladium black"]; "Extraction" [label="Add water and extract with diethyl ether"]; "Drying" [label="Dry organic layer over MgSO₄"]; "Purification" [label="Purify by column chromatography"]; }

"Flask_Prep" -> "Reagents" -> "Catalyst" -> "Solvent" -> "Heating" -> "Monitoring" -> "Cooling" -> "Filtration" -> "Extraction" -> "Drying" -> "Purification"; } Caption: Experimental workflow for a typical Heck-Mizoroki reaction.

Detailed Steps:

  • To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add iodobenzene (1.0 mmol, 1.0 equiv), styrene (1.2 mmol, 1.2 equiv), and triethylamine (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove precipitated palladium black.

  • Add water to the filtrate and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford stilbene.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[9] The development of specialized ligands has been instrumental in expanding the scope of this reaction to include a wide variety of amines and challenging aryl chlorides.

Comparative Efficacy of Palladium Catalysts in Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene1001685Aryl bromide[Fictionalized Data for Comparison]
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH110298Aryl chloride[Fictionalized Data for Comparison]
G3-XPhos PrecatalystXPhosLHMDSDioxane80199Aryl chloride[Fictionalized Data for Comparison]
[(CyPF-tBu)PdCl₂]CyPF-tBuK₂CO₃t-AmylOH1001292Heteroaryl chloride[10]

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.

Analysis of Catalyst Performance:

  • First-Generation Ligands: Early catalyst systems using ligands like BINAP were effective for aryl bromides but struggled with less reactive aryl chlorides.

  • Buchwald Ligands: The development of bulky, electron-rich dialkylbiarylphosphine ligands, such as XPhos, revolutionized the field, enabling the efficient coupling of aryl chlorides and a wide range of amines.

  • Precatalysts: The use of well-defined precatalysts, such as the G3-XPhos palladacycle, offers significant advantages, including improved air and moisture stability, and rapid generation of the active Pd(0) species.[11] This leads to more reproducible results and often allows for lower catalyst loadings and shorter reaction times.

  • Specialized Ligands: For particularly challenging substrates, such as hindered primary amines or heteroaryl halides, specialized ligands like CyPF-tBu have been developed to achieve high efficiency.[10]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

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subgraph "cluster_workup" { label="Work-up and Purification"; bgcolor="#E6F4EA"; "Cooling" [label="Cool to room temperature"]; "Quenching" [label="Add saturated NH₄Cl solution"]; "Extraction" [label="Extract with ethyl acetate"]; "Drying" [label="Dry organic layer over Na₂SO₄"]; "Purification" [label="Purify by column chromatography"]; }

"Flask_Prep" -> "Reagents" -> "Catalyst" -> "Solvent" -> "Heating" -> "Monitoring" -> "Cooling" -> "Quenching" -> "Extraction" -> "Drying" -> "Purification"; } Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Detailed Steps:

  • To a dry Schlenk flask under an argon atmosphere, add the G3-XPhos precatalyst (0.01 mmol, 1 mol%).

  • Add 4-chlorotoluene (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv).

  • Add 5 mL of anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 80 °C and stir for 1 hour.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Uniting sp² and sp Carbon Centers

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes.[6] This reaction is typically co-catalyzed by palladium and copper, although copper-free protocols have been developed.

Comparative Efficacy of Palladium Catalysts in Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
PdCl₂(PPh₃)₂CuIEt₃NTHFRT495Aryl iodide[11]
Pd(PPh₃)₄CuIi-Pr₂NHBenzene60290Aryl bromide[Fictionalized Data for Comparison]
Pd(OAc)₂ / P(t-Bu)₃NoneCs₂CO₃Dioxane801288Aryl chloride[10]
Pd/CNoneK₂CO₃H₂O80885Aryl iodide[12]
PdCl₂ / Alkynone LigandNone----GoodAryl iodide

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.

Analysis of Catalyst Performance:

  • Classical System: The combination of PdCl₂(PPh₃)₂ and CuI is a robust and widely used catalytic system for Sonogashira couplings, particularly with aryl iodides and bromides.[11]

  • Copper-Free Conditions: The use of bulky, electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), allows for efficient copper-free Sonogashira reactions, even with challenging aryl chlorides.[10] This is advantageous as it avoids issues with homocoupling of the alkyne (Glaser coupling) that can be promoted by copper.

  • Heterogeneous and Ligand-Free Options: Similar to other cross-coupling reactions, heterogeneous catalysts like Pd/C and ligand-free systems offer more sustainable alternatives.[12]

  • Novel Ligands: Recent research has explored the use of non-phosphine ligands, such as α,β-alkynones, which can promote the reaction at very low palladium loadings (5-10 ppm).

Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene

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subgraph "cluster_reaction" { label="Reaction"; bgcolor="#FCE8E6"; "Stirring" [label="Stir at room temperature"]; "Monitoring" [label="Monitor by TLC or GC-MS"]; }

subgraph "cluster_workup" { label="Work-up and Purification"; bgcolor="#E6F4EA"; "Filtration" [label="Filter through Celite"]; "Extraction" [label="Add water and extract with ethyl acetate"]; "Drying" [label="Dry organic layer over MgSO₄"]; "Purification" [label="Purify by column chromatography"]; }

"Flask_Prep" -> "Reagents" -> "Catalyst" -> "Solvent" -> "Stirring" -> "Monitoring" -> "Filtration" -> "Extraction" -> "Drying" -> "Purification"; } Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Detailed Steps:

  • To a dry Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.01 mmol, 1 mol%) and copper(I) iodide (0.02 mmol, 2 mol%).

  • Add 5 mL of anhydrous tetrahydrofuran (THF).

  • Add iodobenzene (1.0 mmol, 1.0 equiv), phenylacetylene (1.1 mmol, 1.1 equiv), and triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Add water to the filtrate and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford diphenylacetylene.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter in the success of cross-coupling reactions. While traditional catalysts remain valuable for many applications, the development of advanced ligand systems and well-defined precatalysts has significantly expanded the scope and efficiency of these transformations, particularly for challenging substrates. For researchers in the pharmaceutical and fine chemical industries, a thorough understanding of the comparative efficacy of different catalyst systems is essential for the development of robust, scalable, and cost-effective synthetic routes. This guide provides a foundation for informed catalyst selection, empowering scientists to navigate the vast landscape of palladium catalysis with confidence.

References

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes. Dalton Transactions. [Link]

  • Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics. [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]

  • Palladium-free and ligand-free Sonogashira cross-coupling. ResearchGate. [Link]

  • Synthesis of Palladium N-Heterocyclic Carbene Complexes and the Assessment and Implications of the Use of these Complexes as. ARC Journals. [Link]

  • Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Mixed phosphine/N-heterocyclic carbene–palladium complexes: synthesis, characterization, crystal structure and application in the Sonogashira reaction in aqueous media. ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview. ResearchGate. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.. HAL Open Science. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI. [Link]

  • N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide. Journal of the American Chemical Society. [Link]

  • PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA. Fırat University. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

  • Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Organic Chemistry Portal. [Link]

  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. ResearchGate. [Link]

  • N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide. PubMed Central. [Link]

  • Heck Reaction—State of the Art. Semantic Scholar. [Link]

  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions. ACS Publications. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

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A Comparative Guide to the Synthesis of 5-Bromo-2,4-dichloroanisole: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 5-Bromo-2,4-dichloroanisole is a valuable building block in the synthesis of various complex organic molecules. This guide provides an in-depth technical comparison of two primary synthetic pathways to this compound, offering a detailed cost-benefit analysis to inform your selection of the most suitable method for your laboratory or production needs.

Introduction to 5-Bromo-2,4-dichloroanisole

5-Bromo-2,4-dichloroanisole is a halogenated aromatic compound with a unique substitution pattern that makes it a versatile intermediate. The presence of three different halogen atoms on the anisole ring provides multiple reactive sites for further functionalization, enabling the construction of diverse molecular architectures. Its utility spans various fields, including the development of novel pharmaceuticals and agrochemicals. The strategic synthesis of this molecule is therefore a critical consideration for any research program that relies on it.

This guide will explore two distinct and viable synthetic routes:

  • Pathway 1: Electrophilic Aromatic Bromination of 2,4-dichloroanisole. This is a direct approach that introduces the bromine atom onto a commercially available starting material.

  • Pathway 2: Sandmeyer Reaction of 5-Amino-2,4-dichloroanisole. This multi-step pathway involves the transformation of an amino group into the desired bromo substituent.

We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comprehensive cost and benefit analysis of each pathway.

Pathway 1: Electrophilic Aromatic Bromination of 2,4-dichloroanisole

This pathway represents the most straightforward approach to 5-Bromo-2,4-dichloroanisole, commencing with the readily available 2,4-dichloroanisole. The core of this synthesis is an electrophilic aromatic substitution (EAS) reaction, where a bromine electrophile is introduced onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the methoxy group (-OCH₃) is an activating ortho-, para-director, while the chloro groups (-Cl) are deactivating ortho-, para-directors. In this specific substrate, the cumulative directing effects favor the substitution at the C5 position.

Two common brominating agents are considered for this transformation: molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) and N-bromosuccinimide (NBS).

Method 1A: Bromination with Molecular Bromine

The use of molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, is a classic and effective method for the bromination of aromatic rings.[1] The Lewis acid polarizes the Br-Br bond, generating a potent electrophile that is then attacked by the electron-rich aromatic ring.[2]

  • Reaction Setup: To a solution of 2,4-dichloroanisole (10.0 g, 56.5 mmol) in a suitable solvent such as dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add iron(III) bromide (0.8 g, 2.7 mmol) as a catalyst.

  • Addition of Bromine: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (9.0 g, 56.5 mmol) in dichloromethane (20 mL) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-Bromo-2,4-dichloroanisole.

Method 1B: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a milder and safer alternative to molecular bromine for electrophilic bromination.[3][4][5] The reaction can be catalyzed by a protic or Lewis acid.

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloroanisole (10.0 g, 56.5 mmol) in acetonitrile (100 mL).

  • Addition of NBS: Add N-bromosuccinimide (10.1 g, 56.5 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. The reaction progress can be monitored by TLC.[6]

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Pathway 2: Sandmeyer Reaction of 5-Amino-2,4-dichloroanisole

The Sandmeyer reaction is a powerful tool for the synthesis of aryl halides from aryl amines via the corresponding diazonium salts.[7][8] This pathway commences with 5-Amino-2,4-dichloroanisole, which is first converted to its diazonium salt, followed by a copper(I) bromide-mediated substitution to yield the final product.

Step 2A: Diazotization of 5-Amino-2,4-dichloroanisole

The first step is the conversion of the primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[9][10][11]

  • Preparation of Amine Salt: Suspend 5-Amino-2,4-dichloroanisole (10.0 g, 51.8 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL) in a beaker.

  • Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a solution of sodium nitrite (3.7 g, 53.6 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C.

  • Completion: Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution of the diazonium salt is used directly in the next step.

Step 2B: Sandmeyer Reaction with Copper(I) Bromide

The diazonium salt is then treated with a solution of copper(I) bromide to effect the substitution of the diazonium group with a bromine atom.

  • Preparation of CuBr Solution: In a separate flask, dissolve copper(I) bromide (8.2 g, 57.0 mmol) in concentrated hydrobromic acid (20 mL).

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from the previous step to the copper(I) bromide solution with stirring. Nitrogen gas evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic extracts with water and sodium bicarbonate solution, dry over a drying agent, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualization of Synthetic Pathways

Synthetic_Pathways_for_5-Bromo-2,4-dichloroanisole cluster_0 Pathway 1: Electrophilic Bromination cluster_1 Pathway 2: Sandmeyer Reaction 2,4-Dichloroanisole 2,4-Dichloroanisole 5-Bromo-2,4-dichloroanisole_P1 5-Bromo-2,4-dichloroanisole 2,4-Dichloroanisole->5-Bromo-2,4-dichloroanisole_P1  Br2, FeBr3 or NBS 5-Amino-2,4-dichloroanisole 5-Amino-2,4-dichloroanisole Diazonium Salt 2,4-Dichloro-5-methoxyphenyldiazonium Salt 5-Amino-2,4-dichloroanisole->Diazonium Salt  NaNO2, HCl 5-Bromo-2,4-dichloroanisole_P2 5-Bromo-2,4-dichloroanisole Diazonium Salt->5-Bromo-2,4-dichloroanisole_P2  CuBr

Caption: Overview of the two synthetic pathways to 5-Bromo-2,4-dichloroanisole.

Cost-Benefit Analysis

The choice between these synthetic pathways will likely be driven by a combination of factors including cost, yield, safety, and scalability. The following table provides a comparative analysis to aid in this decision-making process.

FeaturePathway 1: Electrophilic BrominationPathway 2: Sandmeyer Reaction
Starting Material 2,4-Dichloroanisole5-Amino-2,4-dichloroanisole
Starting Material Cost LowerHigher
Reagent Cost Moderate (NBS) to High (Br₂)Moderate
Number of Steps 12
Overall Yield Potentially lower due to side productsGenerally good to high
Purity of Crude Product May require extensive purificationGenerally cleaner reaction
Reaction Time Shorter (single step)Longer (two steps)
Safety Considerations Use of corrosive and toxic Br₂ (Method 1A)Handling of potentially unstable diazonium salts
Scalability Good, especially with NBSGood, but requires careful temperature control
Waste Generation Halogenated organic waste, iron saltsCopper salts, acidic aqueous waste

Note: Reagent costs are subject to market fluctuations. The prices used for this analysis are based on currently available data from various suppliers.[12][13][14][15][16][17][18][19]

Discussion and Recommendations

Pathway 1: Electrophilic Bromination offers the most direct and atom-economical route to 5-Bromo-2,4-dichloroanisole. The primary advantage is the single-step nature of the synthesis, which can lead to shorter overall reaction times and potentially simpler process development. However, a significant challenge lies in controlling the regioselectivity. While the directing groups favor the desired C5 bromination, the formation of other isomers is possible, which could necessitate more rigorous purification and consequently lower the overall isolated yield. The use of molecular bromine (Method 1A) is highly effective but poses significant safety risks due to its high toxicity and corrosivity. N-bromosuccinimide (Method 1B) is a much safer alternative, although it is a more expensive reagent. For laboratory-scale synthesis where safety and ease of handling are prioritized, NBS is the recommended brominating agent.

Pathway 2: Sandmeyer Reaction provides a more controlled and often cleaner synthesis. The key advantage of this pathway is the high regioselectivity, as the position of the bromine atom is predetermined by the location of the amino group in the starting material. This typically leads to a purer crude product and simpler purification. While this is a two-step process, the reactions are generally high-yielding. The main drawback is the higher cost of the starting material, 5-Amino-2,4-dichloroanisole.[20] Additionally, the handling of diazonium salts requires caution as they can be explosive when isolated in a dry state; however, they are generally stable in solution at low temperatures. This pathway is well-suited for applications where high purity is critical and the higher starting material cost can be justified.

Conclusion

The choice between electrophilic bromination and the Sandmeyer reaction for the synthesis of 5-Bromo-2,4-dichloroanisole depends on the specific priorities of the researcher or organization.

  • For cost-sensitive projects and larger-scale production , Pathway 1 (Electrophilic Bromination) , particularly with careful optimization of the reaction conditions to maximize the yield of the desired isomer, may be the more economical choice. The use of NBS is recommended for improved safety.

  • For applications requiring high purity and for laboratory-scale syntheses where control and predictability are paramount , Pathway 2 (Sandmeyer Reaction) is the superior option, despite the higher initial cost of the starting material. The reliability and cleanliness of this reaction often outweigh the additional synthetic step.

Ultimately, a thorough evaluation of the specific experimental capabilities, budget constraints, and purity requirements will guide the selection of the optimal synthetic strategy.

References

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